Product packaging for 5-Azaspiro[3.5]nonan-2-one(Cat. No.:)

5-Azaspiro[3.5]nonan-2-one

Cat. No.: B15299291
M. Wt: 139.19 g/mol
InChI Key: LHEMVKPTMCQWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Azaspiro[3.5]nonan-2-one is a valuable spirocyclic building block in medicinal chemistry and drug discovery. This compound features a ketone group on a spiro[3.5]nonane scaffold that incorporates a nitrogen heteroatom, making it a versatile intermediate for the synthesis of more complex molecules. The spiro[3.5]nonane framework is recognized for its three-dimensionality and structural rigidity, which can be leveraged to improve target affinity, selectivity, and metabolic stability in bioactive compounds . While specific mechanistic studies on this compound are not extensively published, related 1-azaspiro[3.5]nonan-2-one derivatives have been documented as key intermediates in multi-step synthetic routes, such as the synthesis of Tetrodotoxin (TTX) . This highlights the strategic importance of this chemical architecture in constructing complex molecules. Researchers utilize this and similar spirocyclic scaffolds, like 2-Oxa-5-azaspiro[3.5]nonane and 6-Azaspiro[3.5]nonan-2-one, to explore three-dimensional chemical space and develop novel therapeutic agents, potentially for targets including sigma receptors and viral proteases . The compound serves as a critical precursor for further functionalization, enabling the creation of diverse compound libraries for biological screening. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B15299291 5-Azaspiro[3.5]nonan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-5-8(6-7)3-1-2-4-9-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEMVKPTMCQWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Azaspiro[3.5]nonan-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 5-Azaspiro[3.5]nonan-2-one is not extensively documented in publicly available scientific literature. Therefore, this guide is compiled using predicted data, information on structurally similar compounds, and general principles of organic chemistry and drug discovery. All quantitative data presented are computational predictions for the isomeric compound 5-Azaspiro[3.5]nonan-6-one, and experimental protocols are adapted from methodologies for analogous structures.

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles and improved metabolic stability. The azaspiro[3.5]nonane framework, incorporating a four-membered azetidinone (β-lactam) ring and a six-membered cyclohexane ring, represents a class of compounds with potential therapeutic applications. This guide focuses on the chemical structure and predicted properties of this compound.

Chemical Structure and Nomenclature

This compound is a spirocyclic organic compound. Its structure consists of a cyclohexane ring and an azetidin-2-one (β-lactam) ring sharing a single carbon atom (the spiro center). According to IUPAC nomenclature for spiro compounds, numbering begins in the smaller ring. Thus, the [3.5] designation refers to the three carbon atoms in the azetidinone ring (excluding the spiro atom) and the five carbon atoms in the cyclohexane ring. The "-2-one" indicates a carbonyl group at the second position of the azetidinone ring, and "5-Aza" specifies a nitrogen atom at the fifth position of the cyclohexane ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₃NO

  • SMILES: C1CC(N)CC2(C1)CC(=O)N2 (Note: This is a predicted SMILES representation)

Physicochemical Properties

No experimental data for this compound is currently available. The following table summarizes predicted physicochemical properties for a constitutional isomer, 5-Azaspiro[3.5]nonan-6-one , as a reference. These values were computationally generated.[1]

PropertyPredicted ValueUnit
Molecular Weight139.19 g/mol
Monoisotopic Mass139.09972Da
XlogP0.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

Predicted Collision Cross Section (CCS) values for 5-Azaspiro[3.5]nonan-6-one: [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺140.10700127.0
[M+Na]⁺162.08894131.8
[M-H]⁻138.09244129.4

Synthesis and Experimental Protocols

A specific synthesis for this compound has not been reported. However, a general approach can be conceptualized based on established methods for synthesizing spirocyclic β-lactams, such as the Staudinger [2+2] cycloaddition between a ketene and an imine. A plausible synthetic workflow is outlined below.

G A 1-Aminocyclohexane-1-carbonitrile B Hydrolysis A->B C 1-Aminocyclohexane-1-carboxylic acid B->C D Esterification C->D E Methyl 1-aminocyclohexane-1-carboxylate D->E F Formation of Imine E->F G N-Substituted Imine F->G H [2+2] Cycloaddition (Staudinger Reaction) G->H I Protected this compound derivative H->I J Deprotection I->J K This compound J->K

Plausible Synthetic Workflow for this compound.

General Experimental Protocol (Hypothetical):

This protocol is a generalized representation and has not been experimentally validated for this specific compound.

  • Imine Formation:

    • To a solution of a primary amine (e.g., a protected 1-aminocyclohexane derivative) in an aprotic solvent (e.g., dichloromethane), an appropriate aldehyde or ketone is added.

    • A dehydrating agent, such as magnesium sulfate, is added, and the mixture is stirred at room temperature until imine formation is complete, as monitored by TLC or GC-MS.

    • The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude imine, which may be used without further purification.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • The imine is dissolved in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen).

    • A solution of an acyl chloride (e.g., chloroacetyl chloride) in the same solvent is added dropwise to the imine solution at 0°C.

    • A tertiary amine base (e.g., triethylamine) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography to yield the spiro-β-lactam.

  • Deprotection (if necessary):

    • If a protecting group was used on the nitrogen of the cyclohexane ring, a suitable deprotection step would be required to yield the final compound. The conditions for this step would depend on the nature of the protecting group.

Potential Biological Activity

While no biological data exists for this compound, the broader class of spirocyclic β-lactams has been investigated for various pharmacological activities.[2][3] The rigid spirocyclic core can orient substituents in specific vectors, which is advantageous for receptor binding.

  • Antimicrobial Activity: The β-lactam ring is a well-known pharmacophore in antibiotics. Novel spiro-β-lactams have been explored for their potential to overcome antibiotic resistance. Some spiro-β-lactams have shown activity against HIV and Plasmodium.[4][5]

  • Anticancer Activity: Certain spiro-lactams have demonstrated cytotoxic effects against various cancer cell lines.[2]

  • Enzyme Inhibition: Spiro-β-lactams have been designed as inhibitors of various enzymes, including cholesterol absorption inhibitors.

The logical relationship for investigating the bioactivity of a novel compound like this compound would follow a standard drug discovery workflow.

G A Compound Synthesis (this compound) B In Vitro Screening (e.g., antimicrobial, anticancer assays) A->B C Identification of 'Hits' B->C Activity Detected G No significant activity B->G No Activity D Lead Optimization (SAR studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

General Workflow for Bioactivity Screening.

Conclusion

This compound is a novel chemical entity with a structurally interesting spiro-β-lactam core. While it remains uncharacterized in the scientific literature, its structural motifs suggest potential for biological activity. The synthesis of this compound would likely involve a multi-step sequence culminating in a [2+2] cycloaddition. Further research is required to synthesize and evaluate the physicochemical and pharmacological properties of this compound to determine its potential utility in drug discovery and development.

References

Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5-azaspiro[3.5]nonan-2-one scaffold is a unique spirocyclic system incorporating a β-lactam fused to a cyclohexane ring. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its potential to impart novel pharmacological properties. The rigid, three-dimensional nature of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets, while the β-lactam component is a well-established pharmacophore. This technical guide provides an in-depth overview of synthetic strategies that could be employed for the synthesis of the this compound core.

Note on the Availability of Synthetic Routes: As of the latest literature review, specific and detailed synthetic protocols exclusively for the this compound isomer are not extensively reported. Therefore, this guide presents detailed methodologies for the synthesis of closely related and isomeric azaspiro[3.5]nonan-2-one scaffolds. These routes, employing key chemical transformations such as cycloadditions and intramolecular cyclizations, serve as a valuable blueprint for researchers aiming to construct the this compound core.

Synthesis of 2-Azaspiro[3.5]nonan-1-one Derivatives via Reformatsky Reaction and Intramolecular Cyclization

A plausible approach to the synthesis of azaspiro[3.5]nonan-one derivatives involves a Reformatsky reaction followed by an intramolecular cyclization. This strategy has been successfully applied to the synthesis of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides.

Experimental Protocol

Step 1: Synthesis of N'-(Arylmethylidene)benzohydrazides (Imines)

A mixture of an appropriate aromatic aldehyde (10 mmol) and benzohydrazide (10 mmol) is refluxed in ethanol (20 mL) for 2-3 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding N'-(arylmethylidene)benzohydrazide.

Step 2: Synthesis of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides

To a mixture of activated zinc dust (0.15 mol) and a catalytic amount of iodine in dry toluene (50 mL), a solution of methyl 1-bromocyclohexanecarboxylate (0.05 mol) and the respective N'-(arylmethylidene)benzohydrazide (0.05 mol) in dry toluene (100 mL) is added dropwise with stirring. The reaction mixture is heated to reflux for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered. The filtrate is washed with a saturated solution of ammonium chloride (2 x 50 mL) and then with water (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide.

Data Presentation
Starting AldehydeProductYield (%)
BenzaldehydeN-(1-Phenyl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide75
4-ChlorobenzaldehydeN-(1-(4-Chlorophenyl)-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide82
4-MethoxybenzaldehydeN-(1-(4-Methoxyphenyl)-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide78

Note: The yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Workflow

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Spiro-β-Lactam Formation aldehyde Aromatic Aldehyde reflux_ethanol Reflux in Ethanol aldehyde->reflux_ethanol benzohydrazide Benzohydrazide benzohydrazide->reflux_ethanol imine N'-(Arylmethylidene)benzohydrazide reflux_ethanol->imine imine_input N'-(Arylmethylidene)benzohydrazide imine->imine_input reformatsky Reformatsky Reaction & Intramolecular Cyclization (Toluene, Reflux) imine_input->reformatsky bromoester Methyl 1-bromocyclohexanecarboxylate bromoester->reformatsky zinc Activated Zinc zinc->reformatsky product N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide reformatsky->product

Caption: Synthetic workflow for 2-azaspiro[3.5]nonan-1-ones.

Synthesis of 1-Azaspiro[3.5]nonan-2-one via Intramolecular Cyclization of a Piperidine Derivative

Another viable strategy for constructing the azaspiro[3.5]nonan-2-one skeleton is through the intramolecular cyclization of a suitably functionalized piperidine precursor. This approach is highlighted in a patent describing the synthesis of a related 2,5-dioxa-8-azaspiro[3.5]nonane, which involves the formation of a lactam intermediate.[1] A hypothetical adaptation of this method for the synthesis of 1-azaspiro[3.5]nonan-2-one is presented below.

Experimental Protocol

Step 1: Synthesis of 1-(Carboxymethyl)piperidine-2-carboxylic acid

Commercially available piperidine-2-carboxylic acid is N-alkylated with an ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The resulting diester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide in a mixture of water and ethanol) followed by acidification to yield 1-(carboxymethyl)piperidine-2-carboxylic acid.

Step 2: Intramolecular Cyclization to form 1-Azaspiro[3.5]nonan-2-one

The diacid from the previous step is treated with a dehydrating agent such as acetic anhydride at elevated temperatures. This promotes an intramolecular condensation reaction to form the desired 1-azaspiro[3.5]nonan-2-one. Alternatively, the diacid can be converted to an activated derivative, such as an acid chloride or an ester, to facilitate the cyclization under milder conditions.

Data Presentation
StepReactionReagentsKey ConditionsRepresentative Yield (%)
1N-Alkylation and HydrolysisPiperidine-2-carboxylic acid, Ethyl bromoacetate, K₂CO₃; then NaOH, H₃O⁺Acetonitrile, reflux; then EtOH/H₂O, reflux70-80
2Intramolecular Cyclization1-(Carboxymethyl)piperidine-2-carboxylic acid, Acetic anhydrideHeat50-60

Note: These are estimated yields for a hypothetical reaction sequence and would require experimental optimization.

Experimental Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization start Piperidine-2-carboxylic acid alkylation N-Alkylation with Ethyl bromoacetate start->alkylation hydrolysis Hydrolysis alkylation->hydrolysis diacid 1-(Carboxymethyl)piperidine- 2-carboxylic acid hydrolysis->diacid diacid_input 1-(Carboxymethyl)piperidine- 2-carboxylic acid diacid->diacid_input cyclization Intramolecular Cyclization (Acetic anhydride, Heat) diacid_input->cyclization product 1-Azaspiro[3.5]nonan-2-one cyclization->product

Caption: Workflow for 1-azaspiro[3.5]nonan-2-one synthesis.

Potential Synthesis of this compound via [2+2] Cycloaddition (Staudinger Reaction)

The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for the synthesis of β-lactams. This approach could be adapted for the synthesis of the this compound scaffold.

Hypothetical Experimental Protocol

Step 1: Synthesis of the Imine (Schiff Base)

An appropriately substituted aminocyclohexane is condensed with a suitable aldehyde (e.g., benzaldehyde) in a solvent like toluene with azeotropic removal of water to form the corresponding imine.

Step 2: [2+2] Cycloaddition

To a solution of the imine in a non-polar solvent such as dichloromethane at low temperature (e.g., 0 °C), a solution of a ketene precursor, such as an acid chloride (e.g., chloroacetyl chloride) and a tertiary amine base (e.g., triethylamine), is added dropwise. The ketene is generated in situ and undergoes a [2+2] cycloaddition with the imine to form the this compound ring system. The reaction mixture is stirred for several hours and then quenched. The product is isolated and purified by chromatography.

Data Presentation
StepReactionStarting MaterialsKey ConditionsExpected Outcome
1Imine FormationAminocyclohexane derivative, AldehydeToluene, Dean-Stark trapCyclohexyl imine
2[2+2] CycloadditionCyclohexyl imine, Acid chloride, TriethylamineDichloromethane, 0 °C to rtThis compound derivative

Note: This is a proposed synthetic route. The feasibility and yields would need to be determined experimentally.

Logical Relationship Diagram

cluster_0 Reactant Preparation cluster_1 [2+2] Cycloaddition aminocyclohexane Aminocyclohexane Derivative imine_formation Imine Formation aminocyclohexane->imine_formation aldehyde Aldehyde aldehyde->imine_formation imine Cyclohexyl Imine imine_formation->imine imine_input Cyclohexyl Imine imine->imine_input acid_chloride Acid Chloride ketene_generation In situ Ketene Generation acid_chloride->ketene_generation triethylamine Triethylamine triethylamine->ketene_generation ketene Ketene ketene_generation->ketene ketene_input Ketene ketene->ketene_input cycloaddition Staudinger Reaction imine_input->cycloaddition ketene_input->cycloaddition product This compound cycloaddition->product

Caption: Proposed Staudinger reaction for this compound.

While direct synthetic routes for this compound are not prominently featured in the current chemical literature, the methodologies presented for its isomers provide a strong foundation for the development of successful synthetic strategies. The key transformations of intramolecular cyclization and [2+2] cycloaddition are robust and versatile reactions that, with appropriate selection of starting materials and optimization of reaction conditions, should be applicable to the synthesis of the target this compound scaffold. Further research and experimental validation are necessary to establish efficient and high-yielding protocols for this promising heterocyclic core.

References

Spectroscopic and Synthetic Data for 5-Azaspiro[3.5]nonan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic and synthetic data for the compound 5-Azaspiro[3.5]nonan-2-one. Following a comprehensive search of scientific literature and chemical databases, this document outlines the current status of knowledge regarding its spectral properties (NMR, IR, MS), experimental protocols for its synthesis and analysis, and any associated biological signaling pathways.

Summary of Findings

Extensive searches for empirical spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, Mass Spectrometry - MS) and detailed experimental protocols specifically for this compound have yielded no direct results. The scientific literature and chemical databases do not currently contain published experimental spectra or established synthesis and characterization methods for this specific molecule.

While data for structurally related isomers and analogous spirocyclic compounds are available, it is crucial to note that spectroscopic data are highly specific to the precise arrangement of atoms within a molecule. Therefore, data from isomers such as 1-Azaspiro[3.5]nonan-2-one or 5-Azaspiro[3.5]nonan-6-one cannot be reliably extrapolated to predict the spectral characteristics of this compound.

Data Presentation

Due to the absence of quantitative experimental data for this compound, the presentation of structured data tables for NMR, IR, and MS is not possible at this time.

Experimental Protocols

Similarly, no established and verified experimental protocols for the synthesis or spectroscopic analysis of this compound have been found in the public domain.

Signaling Pathways and Logical Relationships

There is currently no information available in the scientific literature detailing any involvement of this compound in biological signaling pathways or other logical relationships relevant to drug development.

Logical Workflow for Compound Analysis

In the absence of specific experimental data, a general logical workflow for the characterization of a novel synthesized compound like this compound is presented below. This diagram illustrates the typical sequence of analytical techniques employed to elucidate and confirm the structure of a chemical entity.

logical_workflow General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) (Determine Molecular Weight) purification->ms ir Infrared Spectroscopy (IR) (Identify Functional Groups) ms->ir nmr Nuclear Magnetic Resonance (NMR) (Elucidate Molecular Structure) ir->nmr data_analysis Data Analysis and Structure Elucidation nmr->data_analysis confirmation Confirmation of This compound Structure data_analysis->confirmation

The Azaspiro Core: A Technical Guide to Discovery, Origin, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Azaspiro compounds, a class of organic molecules characterized by at least two rings sharing a single nitrogen-containing spirocyclic junction, represent a fascinating and increasingly vital area of chemical and biomedical research. Their unique three-dimensional architecture, which imparts conformational rigidity and precise spatial orientation of functional groups, makes them highly sought-after scaffolds in drug discovery and natural product synthesis. The nomenclature for spiro compounds was first proposed by Adolf von Baeyer in 1900, laying the groundwork for classifying these structurally complex molecules[1][2]. This guide provides an in-depth exploration of the discovery of azaspiro compounds from both natural and synthetic origins, details key experimental protocols for their study, and illustrates their mechanisms of action.

Discovery and Origins of Azaspiro Compounds

The journey of azaspiro compounds extends from the toxins of marine microalgae and amphibian skin to the rational design of modern pharmaceuticals and agrochemicals.

Natural Azaspiro Compounds

The discovery of azaspiro compounds in nature has often been driven by investigations into toxicology and unique biological activity.

  • Histrionicotoxins: Among the earliest studied azaspiro alkaloids are the histrionicotoxins, which feature a 1-azaspiro[5.5]undecane core. These toxins were isolated from the venom of the Colombian poison dart frog, Dendrobates histrionicus. Their complex structure and activity as non-competitive antagonists of nicotinic acetylcholine receptors spurred significant interest in their total synthesis, with seminal work accomplished by Kishi and Corey in the 1970s[3].

  • Azaspiracids (AZAs): A more recent and prominent discovery was that of azaspiracids. The first human intoxication event, termed Azaspiracid Shellfish Poisoning (AZP), was recorded in 1995 in the Netherlands following the consumption of mussels (Mytilus edulis) harvested from Killary Harbour, Ireland[4][5][6]. The primary causative agent, Azaspiracid-1 (AZA1), was isolated and its structure elucidated in 1998, revealing a complex polyether molecule with a unique tri-spiro assembly, including an azaspiro ring[5][7]. The producing organism was later identified as the small dinoflagellate Azadinium spinosum[8][9]. To date, over 20 AZA analogues have been identified[5].

Synthetic Azaspiro Compounds

The synthetic exploration of azaspirocycles has exploded in recent decades, primarily motivated by the field of medicinal chemistry. The rigid spirocyclic core is used to escape the "flatland" of traditional aromatic drugs, offering improved target selectivity and pharmacokinetic properties[10].

  • Medicinal Chemistry Scaffolds: In 2010, 2-azaspiro[3.3]heptane was proposed as a key bioisostere for the piperidine ring, a common motif in many drug molecules[11]. This concept has led to the inclusion of azaspirocycles in numerous drug candidates to enhance properties like aqueous solubility and metabolic stability[11].

  • Agrochemicals: Spirotetramat: A prominent commercial example of a synthetic azaspiro compound is the insecticide spirotetramat, a derivative of 1-azaspiro[4.5]decane[12]. It belongs to the tetramic acid class of insecticides and functions by inhibiting lipid biosynthesis in sucking insect pests[12][13]. Its development highlights the successful application of azaspiro scaffolds beyond medicine.

Key Experimental Protocols

The study of azaspiro compounds involves a range of techniques from isolation and synthesis to biological characterization.

Isolation of Natural Azaspiracids from Shellfish

This protocol outlines the general steps for extracting and purifying azaspiracids from contaminated mussel tissue, based on established methods[7][14].

  • Extraction: Homogenized mussel hepatopancreas (500 g) is extracted exhaustively with a solvent like acetone or methanol. The solvent is evaporated, and the aqueous residue is subjected to liquid-liquid partitioning (e.g., between hexane and 85% aqueous methanol) to remove nonpolar lipids. The toxic components remain in the methanolic phase[7][15].

  • Initial Chromatographic Separation: The crude extract from the methanol phase is concentrated and subjected to silica gel column chromatography. Elution is performed with a solvent gradient, for example, starting with acetone and progressing to more polar mixtures like acetone/methanol/acetic acid[7].

  • Further Purification: Fractions identified as containing azaspiracids (monitored by mouse bioassay or LC-MS) are pooled. Further purification is achieved through a series of column chromatography steps, which may include size-exclusion chromatography (e.g., Toyopearl HW-40) or reversed-phase chromatography[7][14].

  • Final Purity Analysis: The purity of the isolated azaspiracid analogues is confirmed using High-Performance Liquid Chromatography (HPLC) and their structures are elucidated using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7][14].

Synthesis of a 1-Azaspiro[4.5]decane Scaffold

The synthesis of azaspirocycles is diverse. The following outlines a general procedure for a palladium-catalyzed dearomative aza-[3+2] cycloaddition to form a 1-azaspiro[4.5]decane scaffold.

  • Substrate Preparation: An aniline derivative bearing a tethered amino group is prepared as the starting material.

  • Oxidative Dearomatization: The aniline is oxidized using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in the presence of an alcohol to generate a dieniminium intermediate in situ.

  • Palladium-Catalyzed Cycloaddition: A palladium catalyst (e.g., Pd(PPh₃)₄) is added to the reaction mixture along with a vinylcyclopropane. The catalyst facilitates an aza-[3+2] cycloaddition between the dieniminium species and the vinylcyclopropane.

  • Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the 1-azaspiro[4.5]decane product.

Sigma-1 Receptor Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of novel azaspiro compounds for the sigma-1 (σ₁) receptor[16][17].

  • Membrane Preparation: Guinea pig brain or liver tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in a Tris-HCl buffer to create a membrane preparation rich in σ₁ receptors[16]. Protein concentration is determined via a Bradford or BCA assay.

  • Binding Reaction: In a 96-well plate, the membrane preparation (e.g., 100 µg of protein) is incubated with a fixed concentration of a selective σ₁ radioligand (e.g., 5 nM [³H]-(+)-pentazocine) and a range of concentrations of the unlabeled test azaspiro compound[17].

  • Determination of Non-Specific Binding: A parallel set of reactions is prepared containing the radioligand and a high concentration (e.g., 1 µM) of a known σ₁ ligand, such as haloperidol, to define non-specific binding[18].

  • Incubation and Filtration: The plate is incubated (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium[17]. The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the trapped radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. The inhibition constant (Kᵢ) of the test compound is calculated from the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vitro Antiproliferative Assay

This assay measures the ability of an azaspiro compound to inhibit the growth of cancer cells[19][20].

  • Cell Culture: A human cancer cell line (e.g., Jurkat T lymphocytes for azaspiracids, or HeLa cervical cancer cells) is cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Cells are seeded into 96-well plates at a predetermined density. After allowing them to adhere (if applicable), they are treated with a serial dilution of the test azaspiro compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay. The reagent is added to each well and incubated, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Analysis: The absorbance values are normalized to the untreated control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell proliferation) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

Azaspiro compounds exert their biological effects through diverse mechanisms, from enzyme inhibition to receptor modulation.

Inhibition of Acetyl-CoA Carboxylase (ACC)

Spirotetramat's insecticidal activity stems from its inhibition of lipid biosynthesis. After application, it is hydrolyzed in the plant to its active enol form. This metabolite targets Acetyl-CoA Carboxylase (ACC), a crucial enzyme that catalyzes the first committed step in fatty acid synthesis[21][22][23]. Specifically, spirotetramat-enol acts as a competitive inhibitor with respect to acetyl-CoA, binding to the carboxyltransferase (CT) domain of the enzyme and preventing the formation of malonyl-CoA[21]. This disruption of lipid metabolism is lethal to the insect.

Modulation of Sigma-1 Receptors

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, involved in regulating calcium signaling, ion channel function, and cell survival. Certain azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for this receptor[18]. By binding to the receptor, these compounds can modulate its chaperone activity and downstream signaling pathways, making them promising candidates for treating central nervous system disorders.

Induction of Apoptosis in Cancer Cells

Several synthetic azaspiro compounds have demonstrated potent antiproliferative activity against cancer cell lines. Their mechanism often involves the induction of apoptosis, or programmed cell death. These compounds can trigger the apoptotic cascade, leading to cell cycle arrest (often in the SubG1 phase), DNA fragmentation, and eventual cell death, making them valuable leads in oncology research.

Data Presentation

Quantitative data from the literature on various azaspiro compounds are summarized below.

Table 1: Biological Activity of Selected Azaspiro Compounds

Compound ClassSpecific Compound/DerivativeTarget/AssayValueReference
1-Oxa-8-azaspiro[4.5]decaneVarious derivativesSigma-1 Receptor Binding (Kᵢ)0.47 - 12.1 nM[18]
1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl) deriv.Sigma-1 Receptor Binding (Kᵢ)5.4 ± 0.4 nM[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Various derivativesAntiproliferative (IC₅₀) vs. HeLa, CT26, etc.4.2 - 24.1 µM[5][10]
AzaspiracidAzaspiracid-1 (AZA1)Mouse Lethality (intraperitoneal)0.2 mg/kg[7]

Table 2: Synthetic Yields for Azaspirocycle Formation

Reaction TypeAzaspiro ScaffoldYieldReference
Domino Radical Bicyclization1-Azaspiro[4.4]nonane11 - 67%[1]
Thermal [2+2] CycloadditionSpirocyclic β-lactams (precursor)Not specified[11]
1,3-Dipolar CycloadditionSpiro[imidazole-4,3′-pyrrolo[1,2‐a]quinolin]‐5‐ones42 - 86%[11]

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes related to azaspiro compounds.

G cluster_0 Natural Product Pathway cluster_1 Synthetic Pathway NP_Source Natural Source (e.g., Azadinium spinosum) Extraction Extraction & Partitioning NP_Source->Extraction Chromatography Chromatography (Silica, SEC, HPLC) Extraction->Chromatography Purified_NP Purified Azaspiro (e.g., Azaspiracid) Chromatography->Purified_NP Bio_Assay Biological Evaluation (e.g., Binding, Cytotoxicity) Purified_NP->Bio_Assay Structure_Elucidation Structure Elucidation (NMR, MS) Purified_NP->Structure_Elucidation Building_Blocks Chemical Building Blocks Synthesis Multi-step Synthesis (e.g., Cycloaddition) Building_Blocks->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Synthetic_Azaspiro Synthetic Azaspiro Compound Purification->Synthetic_Azaspiro Synthetic_Azaspiro->Bio_Assay Lead_Compound Lead Compound for Drug Development Bio_Assay->Lead_Compound

Figure 1: General workflow for the discovery of bioactive azaspiro compounds.

G Spirotetramat Spirotetramat (Pro-insecticide) Enol Spirotetramat-enol (Active Metabolite) Spirotetramat->Enol Hydrolysis in Plant/Insect ACC Acetyl-CoA Carboxylase (ACC) - Carboxyltransferase Domain - Enol->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC-mediated carboxylation FA_Synth Fatty Acid & Lipid Biosynthesis MalonylCoA->FA_Synth Growth Insect Growth & Fecundity FA_Synth->Growth FA_Synth->Growth Disrupted

Figure 2: Mechanism of action for the insecticide Spirotetramat.

G Azaspiro Antitumor Azaspiro Compound Cell Cancer Cell Azaspiro->Cell Apoptosis_Signal Pro-Apoptotic Signaling (e.g., Caspase Activation) Cell->Apoptosis_Signal Triggers Cell_Cycle Cell Cycle Progression (G1, S, G2, M) Cell->Cell_Cycle Arrest Cell Cycle Arrest (SubG1 Accumulation) Apoptosis_Signal->Arrest Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Signal->Apoptosis Cell_Cycle->Arrest Inhibits

Figure 3: Generalized pathway for apoptosis induction by antitumor azaspiro compounds.

References

The Elusive Biological Profile of 5-Azaspiro[3.5]nonan-2-one: A Landscape of Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals exploring novel molecular scaffolds may find a promising, yet largely uncharted, territory in the form of 5-Azaspiro[3.5]nonan-2-one. Despite the growing interest in spirocyclic systems in medicinal chemistry, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the specific biological activities of this particular azaspiro compound. This whitepaper aims to address this knowledge gap by summarizing the current state of research and highlighting the potential therapeutic avenues for this compound and its derivatives, drawing insights from structurally related analogs.

At present, there is a notable absence of published studies detailing the in vitro or in vivo biological activities, specific experimental protocols, or defined signaling pathways directly associated with this compound. Extensive searches of scientific databases have not yielded quantitative data on its bioactivity, such as enzyme inhibition constants or receptor binding affinities.

However, the broader class of azaspiro[3.5]nonane derivatives has demonstrated significant potential across various therapeutic areas, suggesting that the this compound core could serve as a valuable starting point for the design of novel drug candidates.

The Promise of the Azaspiro[3.5]nonane Scaffold: Insights from Analogs

While direct data on this compound is lacking, the biological activities of its structural isomers and related derivatives provide compelling reasons for further investigation.

Anticancer Potential: Targeting KRAS G12C

Recent research has brought to light the potent anticancer activity of derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one.[1] These compounds have been identified as covalent inhibitors of the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer.[1] The diazaspiro[3.5]nonane moiety plays a crucial role in the binding of these inhibitors to the switch-II pocket of the KRAS G12C protein.[1] This successful application of a related spirocyclic scaffold underscores the potential for other azaspiro[3.5]nonane isomers, including this compound, to be developed as targeted anticancer agents.

Logical Relationship: From Scaffold to Potential Anticancer Activity

Azaspiro[3.5]nonane_Scaffold Azaspiro[3.5]nonane Scaffold KRAS_G12C_Inhibitors Known KRAS G12C Inhibitors (2,7-diazaspiro[3.5]nonane derivatives) Azaspiro[3.5]nonane_Scaffold->KRAS_G12C_Inhibitors Structural Basis Potential_Anticancer_Activity Potential Anticancer Activity of This compound Derivatives KRAS_G12C_Inhibitors->Potential_Anticancer_Activity Inference

Caption: Inference of potential anticancer activity based on related scaffolds.

Metabolic Disorders: GPR119 Agonism

In the realm of metabolic diseases, derivatives of 7-azaspiro[3.5]nonane have been designed and synthesized as agonists for the G-protein coupled receptor 119 (GPR119). This receptor is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. The successful development of these agonists highlights the utility of the azaspiro[3.5]nonane framework in modulating key metabolic pathways.

Analgesic Properties

Furthermore, studies on N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have revealed their potential as analgesic agents. While the core structure of these compounds differs from this compound, it demonstrates that the broader azaspiro[3.5]nonane class can be tailored to interact with targets in the central nervous system.

Future Directions and a Call for Research

The absence of specific biological data for this compound represents a clear opportunity for discovery. The synthesis of this core, followed by a systematic biological evaluation, is a critical next step.

Proposed Research Workflow

Start Synthesis Synthesis of This compound Start->Synthesis Library_Generation Generation of a Derivative Library Synthesis->Library_Generation Screening High-Throughput Biological Screening Library_Generation->Screening Hit_Identification Hit Identification & Validation Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies End Preclinical_Studies->End

Caption: A proposed workflow for the exploration of this compound.

Initial investigations should focus on a broad range of assays to identify potential activities, including but not limited to:

  • Cytotoxicity screening against a panel of cancer cell lines.

  • Receptor binding assays for common drug targets.

  • Enzyme inhibition assays targeting kinases, proteases, and other relevant enzyme classes.

  • Antimicrobial and antiviral assays.

The synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane has been reported, providing a potential starting point for the development of synthetic routes to this compound.[2]

References

A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical properties, metabolic stability, and novel intellectual property positions. This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and experimental protocols associated with azaspiro[3.5]nonane derivatives, with a particular focus on their roles as GPR119 agonists and their potential in oncology.

Synthetic Strategies

The construction of the azaspiro[3.5]nonane core and its derivatives has been approached through various synthetic routes. A common strategy involves the creation of a spirocyclic β-lactam intermediate, which can then be reduced to the corresponding azaspirocycle. Other methods include multi-step sequences starting from commercially available materials to build the spirocyclic framework.

Featured Synthetic Protocol: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives

A notable synthetic pathway allows for the multi-gram scale production of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which serve as valuable building blocks in drug discovery.[1][2]

Experimental Protocol:

  • Reduction of the Diester: 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate is reduced using a reducing agent such as Lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF). The reaction is typically performed at low temperatures (e.g., -40°C to 0°C) to control reactivity.

  • Purification: Following the reduction, a standard aqueous workup is performed to quench the excess reducing agent and isolate the crude product. The resulting tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is then purified, often by column chromatography.

  • Further Functionalization: The primary alcohol can be further modified. For instance, oxidation using reagents like Dess-Martin periodinane can yield the corresponding aldehyde, providing a handle for a wide range of subsequent chemical transformations.[1]

A general workflow for the synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane derivatives is depicted below.

G cluster_synthesis Synthesis of Functionalized 7-Oxa-2-azaspiro[3.5]nonane Derivatives Diester 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane- 1,2-dicarboxylate Alcohol tert-butyl 1-(hydroxymethyl)- 7-oxa-2-azaspiro[3.5]nonane- 2-carboxylate Diester->Alcohol Reduction (e.g., LiAlH4) Aldehyde tert-butyl 1-formyl- 7-oxa-2-azaspiro[3.5]nonane- 2-carboxylate Alcohol->Aldehyde Oxidation (e.g., Dess-Martin periodinane) Functionalized_Derivatives Further Functionalized Derivatives Aldehyde->Functionalized_Derivatives Various Reactions

Caption: Synthetic workflow for 7-oxa-2-azaspiro[3.5]nonane derivatives.

Pharmacological Activity

Azaspiro[3.5]nonane derivatives have shown promise in several therapeutic areas, most notably in the treatment of type 2 diabetes and cancer.

GPR119 Agonism

A significant area of research has focused on 7-azaspiro[3.5]nonane derivatives as agonists of the G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.

The general signaling pathway for GPR119 activation is illustrated below.

G cluster_pathway GPR119 Signaling Pathway Agonist Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes

Caption: GPR119 signaling pathway initiated by an agonist.

Quantitative Data: GPR119 Agonist Activity

The following table summarizes the in vitro activity of representative 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.

Compound IDR² GroupR³ GrouphGPR119 EC₅₀ (nM)
54a Pyrimidine4-F13
54b Pyrimidine4-Cl11
54c Pyrimidine4-Me20
54d Pyrimidine4-OMe22
54e Pyrimidine2,4-diF14
54f Pyrimidine3,4-diF23
54g Pyrimidine4-CN8.8
54h Pyrimidine4-SO₂Me14

Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.

Anticancer Activity

Derivatives of the broader azaspirocyclic class have also been investigated for their potential as anticancer agents. While specific data for azaspiro[3.5]nonane derivatives is emerging, related spiro-compounds have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data: Cytotoxicity of Related Spiro-Derivatives

The following table presents the IC₅₀ values for representative spiro-compounds against different human cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)
Spiro-oxindoleMCF-7 (Breast)3.15
Spiro-oxindoleA549 (Lung)5.21
Spiro-pyrrolidineHCT116 (Colon)2.87
Spiro-pyrrolidineHeLa (Cervical)4.12

Note: These compounds are structurally related to azaspiro[3.5]nonanes and indicate the potential of the broader spirocyclic scaffold in oncology research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this area.

General Procedure for GPR119 Activity Assay

Objective: To determine the potency (EC₅₀) of test compounds to activate the human GPR119 receptor.

Methodology:

  • Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, FRET, or ELISA-based).

  • Assay Procedure:

    • Cells are seeded into 96- or 384-well plates and incubated.

    • The culture medium is removed, and cells are incubated with a stimulation buffer.

    • Test compounds are serially diluted and added to the wells.

    • The plates are incubated to allow for receptor activation and cAMP production.

    • Lysis buffer and detection reagents from the cAMP kit are added according to the manufacturer's instructions.

    • The signal is read on a plate reader compatible with the detection technology.

  • Data Analysis: The data is normalized to a positive control (a known GPR119 agonist) and a negative control (vehicle). The EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

The workflow for a typical GPR119 functional assay is outlined below.

G cluster_assay GPR119 Functional Assay Workflow Cell_Culture Culture GPR119-expressing cells Seeding Seed cells into assay plates Cell_Culture->Seeding Incubation1 Incubate Seeding->Incubation1 Compound_Addition Add serially diluted azaspiro[3.5]nonane derivatives Incubation1->Compound_Addition Incubation2 Incubate for receptor activation Compound_Addition->Incubation2 cAMP_Detection Lyse cells and perform cAMP detection assay Incubation2->cAMP_Detection Data_Analysis Read signal and calculate EC50 cAMP_Detection->Data_Analysis

Caption: Workflow for a GPR119 cell-based functional assay.

Conclusion

Azaspiro[3.5]nonane derivatives represent a promising class of compounds with significant potential in drug discovery. Their unique three-dimensional structure offers advantages in developing novel therapeutics. The demonstrated activity of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists highlights their potential for the treatment of type 2 diabetes. Furthermore, the exploration of related spirocyclic scaffolds in oncology suggests that azaspiro[3.5]nonanes may also hold promise as anticancer agents. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and expand upon the therapeutic potential of this exciting class of molecules.

References

An In-depth Technical Guide to the Stereochemistry of 5-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stereochemistry of 5-Azaspiro[3.5]nonan-2-one is limited in publicly available scientific literature. This guide is therefore based on established principles of stereochemistry and data from structurally related spirocyclic compounds. It aims to provide a foundational understanding and a practical framework for researchers working with this and similar molecules.

Introduction to the Stereochemistry of this compound

This compound is a spirocyclic lactam with a unique three-dimensional structure that is of increasing interest in medicinal chemistry and drug discovery. The core structure consists of a four-membered β-lactam ring fused to a six-membered piperidine ring through a common spiro carbon atom. This spirocyclic nature introduces chirality, making the stereochemical configuration a critical factor in its biological activity and pharmacokinetic properties. Understanding and controlling the stereochemistry of this scaffold is paramount for the development of novel therapeutics.

The central point of chirality in this compound is the spiro carbon, which is a quaternary carbon atom at the junction of the two rings. Due to this feature, the molecule is chiral and can exist as a pair of enantiomers.

Potential Stereoisomers

The spiro carbon atom in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers: (R)-5-Azaspiro[3.5]nonan-2-one and (S)-5-Azaspiro[3.5]nonan-2-one. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

stereoisomers cluster_R (R)-5-Azaspiro[3.5]nonan-2-one cluster_S (S)-5-Azaspiro[3.5]nonan-2-one R_img R_img mirror Mirror Plane S_img S_img

Figure 1: Enantiomers of this compound.

Stereoselective Synthesis Strategies

As direct synthetic routes to enantiopure this compound have not been extensively reported, this section outlines potential strategies based on established methodologies for the synthesis of chiral spirocycles.

Chiral Resolution

A racemic mixture of this compound can be synthesized, followed by separation of the enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution

  • Instrumentation: A standard HPLC system equipped with a chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of racemates.[1][2]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance is a common method.

  • Procedure:

    • Dissolve the racemic this compound in a suitable solvent (e.g., the mobile phase).

    • Inject the sample onto the chiral HPLC column.

    • Elute the sample with the optimized mobile phase under isocratic conditions.

    • Monitor the elution profile using the UV detector. The two enantiomers should elute at different retention times.

    • Collect the separated enantiomer fractions.

    • The enantiomeric excess (ee) of the separated fractions can be determined from the peak areas in the chromatogram.

chiral_resolution_workflow racemic Racemic this compound injection Injection onto Chiral HPLC Column racemic->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation enantiomer_R (R)-Enantiomer fractionation->enantiomer_R enantiomer_S (S)-Enantiomer fractionation->enantiomer_S

Figure 2: Workflow for Chiral Resolution by HPLC.
Asymmetric Synthesis

An alternative and often more efficient approach is the direct synthesis of a single enantiomer. This can be achieved using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. A plausible asymmetric synthesis could involve an intramolecular cyclization of a prochiral precursor.

asymmetric_synthesis_pathway prochiral Prochiral Precursor cyclization Asymmetric Intramolecular Cyclization prochiral->cyclization workup Work-up and Purification cyclization->workup catalyst Chiral Catalyst or Auxiliary catalyst->cyclization enantiomer Enantiopure this compound workup->enantiomer

Figure 3: General Pathway for Asymmetric Synthesis.

Stereochemical Characterization

Several analytical techniques are essential for determining the stereochemistry and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

As described in the resolution section, chiral HPLC is a primary tool for determining the enantiomeric ratio of a sample.

Table 1: Hypothetical Chiral HPLC Data

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)
(R)-isomer8.599.599.0
(S)-isomer10.20.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. To distinguish between enantiomers, a chiral environment is required. This can be achieved using chiral solvating agents or chiral derivatizing agents.[3]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Materials: Enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent (e.g., CDCl₃).

    • Prepare a new sample by adding a molar excess of the chiral solvating agent to the sample in the same solvent.

    • Acquire the ¹H NMR spectrum of this new sample.

    • In the presence of the chiral solvating agent, the enantiomers will form diastereomeric complexes, which may result in the splitting of some proton signals. The integration of these split signals can be used to determine the enantiomeric ratio.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.[4][5] The resulting crystal structure reveals the three-dimensional arrangement of atoms in the molecule.

Table 2: Hypothetical Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123
b (Å)10.456
c (Å)12.789
Flack Parameter0.02(3)

A Flack parameter close to zero for a known chiral space group confirms the absolute configuration.

Conclusion

References

An In-depth Technical Guide to 2-Azaspiro[3.5]nonan-1-one: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: The initially requested compound, 5-Azaspiro[3.5]nonan-2-one, is not a well-documented chemical entity in publicly available scientific literature. Therefore, this guide focuses on the closely related and medicinally relevant isomer, 2-Azaspiro[3.5]nonan-1-one . This structural motif has garnered significant interest in the field of drug development, particularly for its role in the design of novel therapeutic agents.

Nomenclature and Chemical Identification

The core structure, 2-Azaspiro[3.5]nonan-1-one, is a bicyclic lactam with a spirocyclic junction connecting a cyclobutane and a piperidine ring.

Identifier Value
IUPAC Name 2-Azaspiro[3.5]nonan-1-one
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
CAS Number 167236-58-0

Relevance in Drug Development

The 2-azaspiro[3.5]nonan-1-one scaffold serves as a key building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective inhibitors of various biological targets. A notable application of this scaffold is in the development of cholesterol absorption inhibitors.

Featured Application: Cholesterol Absorption Inhibition

Derivatives of 2-azaspiro[3.5]nonan-1-one have been investigated as potent inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is a crucial transporter responsible for the uptake of dietary and biliary cholesterol in the small intestine. [1][2]By blocking this transporter, these compounds effectively reduce the amount of cholesterol absorbed into the bloodstream, leading to a decrease in plasma LDL-cholesterol levels. [3]

Mechanism of Action and Signaling Pathway

Inhibitors based on the 2-azaspiro[3.5]nonan-1-one scaffold target the NPC1L1 protein located on the brush border membrane of enterocytes. The binding of the inhibitor to NPC1L1 prevents the internalization of cholesterol-containing micelles, thereby blocking cholesterol absorption. [2][4]This leads to a cascade of downstream effects aimed at maintaining cholesterol homeostasis.

NPC1L1_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binding Endocytosis Endocytosis NPC1L1->Endocytosis Internalization Chylomicrons Chylomicron Formation Endocytosis->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream Inhibitor 2-Azaspiro[3.5]nonan-1-one Derivative Inhibitor->NPC1L1 Inhibition Synthesis_Workflow Aldehyde Cyclohexanecarboxaldehyde Imine Chiral Imine Aldehyde->Imine ChiralAmine Chiral Amine (e.g., (R)-α-methylbenzylamine) ChiralAmine->Imine Lactam Substituted 2-Azaspiro[3.5]nonan-1-one (with auxiliary) Imine->Lactam [2+2] Cycloaddition AcidChloride Acid Chloride (e.g., (S)-2-chloro-2-phenylacetyl chloride) Ketene Ketene (in situ) AcidChloride->Ketene Base Base (e.g., Triethylamine) Base->Ketene Ketene->Lactam FinalProduct Final Product (e.g., (+)-SCH 54016) Lactam->FinalProduct Deprotection

References

Methodological & Application

Applications of 5-Azaspiro[3.5]nonan-2-one in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-azaspiro[3.5]nonan-2-one scaffold is a unique three-dimensional structure that has garnered interest in medicinal chemistry. Its rigid conformation and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the potential applications of this scaffold in drug discovery, focusing on its utility in the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH), agonists of G protein-coupled receptor 119 (GPR119), and as a core for novel anti-HIV agents. Detailed experimental protocols and data for closely related analogs are presented to guide further research and development.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Application Note: Derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The spirocyclic core of this compound offers a rigid framework to orient functional groups for optimal interaction with the FAAH active site.

Quantitative Data: FAAH Inhibition by 7-Azaspiro[3.5]nonane Derivatives

While specific data for this compound derivatives is not publicly available, the following table summarizes the potency of closely related 7-azaspiro[3.5]nonane urea inhibitors.[1] This data serves as a benchmark for the potential of the broader azaspiro[3.5]nonane scaffold.

Compound IDTargetIC50 (nM)Assay Type
PF-04862853 Human FAAH7.3Enzyme Assay
Analog 1 Rat FAAH12Enzyme Assay
Analog 2 Mouse FAAH9.8Enzyme Assay
Experimental Protocol: Fluorometric FAAH Inhibitor Screening Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and can be used to assess the inhibitory potential of novel this compound derivatives.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., JZL195)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant human FAAH enzyme to the desired concentration in cold FAAH assay buffer. Keep the diluted enzyme on ice.

  • Assay Plate Preparation:

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add diluted FAAH enzyme and solvent (without test compound).

    • Test wells: Add diluted FAAH enzyme and the test compound at various concentrations.

    • Positive control wells: Add diluted FAAH enzyme and the positive control inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: FAAH Inhibition

FAAH_Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine NeuronalSignaling Modulation of Neuronal Signaling CB1R->NeuronalSignaling Analgesia Analgesia, Anxiolysis NeuronalSignaling->Analgesia Inhibitor This compound Derivative (Inhibitor) Inhibitor->FAAH

Mechanism of FAAH Inhibition

Agonism of G Protein-Coupled Receptor 119 (GPR119)

Application Note: The 7-azaspiro[3.5]nonane scaffold has been successfully utilized to develop agonists for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a promising target for the treatment of type 2 diabetes. The this compound core can serve as a novel scaffold to explore new chemical space for GPR119 agonists.

Quantitative Data: GPR119 Agonism by 7-Azaspiro[3.5]nonane Derivatives

The following table presents data for a representative GPR119 agonist with a 7-azaspiro[3.5]nonane core, demonstrating the potential of this scaffold.

Compound IDTargetEC50 (nM)Assay Type
Compound A Human GPR11915cAMP Accumulation Assay
Compound B Rat GPR11925cAMP Accumulation Assay
Experimental Protocol: Cell-Based cAMP Assay for GPR119 Agonists

This protocol describes a common method to screen for GPR119 agonists by measuring the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control agonist (e.g., a known GPR119 agonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into microplates at a suitable density and allow them to attach overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Signaling Pathway: GPR119 Agonism

GPR119_Agonism Agonist This compound Derivative (Agonist) GPR119 GPR119 Agonist->GPR119 Binding Gs Gαs GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

GPR119 Agonist Signaling Pathway

Anti-HIV Activity

Application Note: Spiro-β-lactams, which share a core structural motif with this compound, have demonstrated promising activity against the Human Immunodeficiency Virus (HIV). These compounds can interfere with various stages of the viral life cycle. The unique three-dimensional arrangement of the spirocyclic system can be exploited to design novel HIV inhibitors with potentially new mechanisms of action.

Quantitative Data: Anti-HIV Activity of Spiro-β-lactam Analogs

Due to the absence of specific anti-HIV data for this compound, the following table presents data for related spiro-β-lactam compounds to illustrate the potential of this chemical class.

Compound IDHIV StrainIC50 (nM)Assay Type
BSS-730A HIV-114Single-round infectivity assay
Analog 3 HIV-28Single-round infectivity assay
Experimental Protocol: Anti-HIV Single-Round Infectivity Assay

This protocol provides a general framework for evaluating the anti-HIV activity of this compound derivatives.

Materials:

  • TZM-bl indicator cell line (expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 pseudovirus (engineered to be capable of only a single round of infection)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • Positive control (e.g., a known antiretroviral drug like Zidovudine)

  • Luciferase assay reagent

  • 96-well white cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the cells with the test compounds for 1-2 hours.

    • Add the HIV-1 pseudovirus to the wells.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral infectivity for each compound concentration relative to the virus control wells (no compound). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Workflow: Drug Discovery Process

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Scaffold This compound Scaffold Synthesis Derivative Synthesis Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

General Drug Discovery Workflow

Disclaimer: The quantitative data and experimental protocols provided are based on publicly available information for structurally related compounds and are intended for illustrative and guidance purposes only. Researchers should optimize and validate these protocols for their specific experimental conditions and for the novel this compound derivatives being tested.

References

Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the specific building block 5-Azaspiro[3.5]nonan-2-one did not yield dedicated application notes, detailed experimental protocols, or quantitative data for its direct use in organic synthesis. This suggests that this particular isomer may be a novel or less-explored scaffold.

However, the broader class of azaspiro[3.5]nonane derivatives are recognized as valuable building blocks in medicinal chemistry and drug discovery.[1] This document provides an overview of the applications and synthetic strategies for closely related and structurally similar azaspiro[3.5]nonane analogues, which can serve as a valuable reference for the potential utility of this compound.

Introduction to Azaspiro[3.5]nonane Scaffolds

Azaspirocycles are a class of compounds containing a spirocyclic ring system with at least one nitrogen atom. The rigid, three-dimensional structure of the azaspiro[3.5]nonane core makes it an attractive scaffold in drug design. Incorporating this motif can lead to improved pharmacological properties such as enhanced metabolic stability, binding affinity, and selectivity for biological targets.[1]

Applications in Drug Discovery

Derivatives of azaspiro[3.5]nonane have been investigated for a range of therapeutic applications. For instance, analogues like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized as bioisosteres of pipecolic acid, a component of various bioactive molecules.[1] The introduction of such spirocyclic structures can significantly enhance the metabolic stability of drug candidates, particularly against oxidative enzymes.[1]

General Synthetic Strategies

The synthesis of azaspiro[3.5]nonane derivatives often involves multi-step sequences. A general approach to a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, is outlined below. This can provide insights into potential synthetic routes for other isomers.

Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane

A reported synthesis for 2,5-dioxa-8-azaspiro[3.5]nonane involves a four-step process starting from 3-((benzylamino)methyl)oxetan-3-ol.[2] The key steps include:

  • Acylation: Reaction of the starting material with chloroacetyl chloride.

  • Intramolecular Cyclization: Self-cyclization of the acylated intermediate under basic conditions.

  • Reduction: Reduction of the resulting amide.

  • Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation.[2]

This method is noted for its use of readily available starting materials, a relatively short synthetic route, and high overall yield, making it suitable for larger-scale production.[2]

Experimental Workflow Example

The following diagram illustrates a generalized workflow for the synthesis of an azaspiro[3.5]nonane derivative, based on the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane.[2]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection start 3-((benzylamino)methyl)oxetan-3-ol + Chloroacetyl chloride step1_reagents Triethylamine, Dichloromethane start->step1_reagents step1_product Intermediate Amide step1_reagents->step1_product step2_reagents Base, Inert Atmosphere step1_product->step2_reagents step2_product Cyclized Intermediate step2_reagents->step2_product step3_reagents Reducing Agent, Inert Atmosphere step2_product->step3_reagents step3_product Reduced Intermediate step3_reagents->step3_product step4_reagents Catalytic Hydrogenation step3_product->step4_reagents final_product 2,5-dioxa-8-azaspiro[3.5]nonane step4_reagents->final_product

References

Experimental Procedures for Reactions Involving 5-Azaspiro[3.5]nonan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental procedures, quantitative data, or biological pathway information for 5-Azaspiro[3.5]nonan-2-one. The following protocols and data are based on established synthetic methodologies for analogous spirocyclic β-lactams and should be considered as representative examples. Researchers should conduct their own optimization and characterization experiments.

Introduction

This compound is a spirocyclic β-lactam, a structural motif of significant interest in medicinal chemistry. Spirocyclic compounds, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that can lead to improved pharmacological properties. β-lactams are a well-known class of compounds, most famous for their antibiotic activity, but they also exhibit a range of other biological activities, including cholesterol absorption inhibition and anticancer effects.[1] This document provides a detailed, albeit hypothetical, protocol for the synthesis of this compound and outlines potential avenues for its application in research and drug development.

Synthesis of this compound

A common and effective method for the synthesis of β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[1][2] This approach involves the reaction of a ketene with an imine to form the four-membered azetidinone ring. For the synthesis of a spirocyclic β-lactam like this compound, a cyclic imine or a precursor that forms an imine in situ is required.

A plausible synthetic route would involve the reaction of a ketene precursor, such as an acyl chloride, with an imine derived from a piperidine precursor. An alternative, and often more direct, approach for spiro-β-lactams is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[3]

Proposed Synthetic Protocol: Reformatsky-type Reaction

This protocol outlines a hypothetical synthesis of this compound via an intramolecular cyclization of a β-amino ester, which can be formed through a Reformatsky-type reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier
N-Boc-piperidin-4-oneC10H17NO3199.25Sigma-Aldrich
Ethyl bromoacetateC4H7BrO2167.00Alfa Aesar
Zinc dust (activated)Zn65.38Fisher Scientific
Iodine (I2)I2253.81J.T. Baker
Tetrahydrofuran (THF), anhydrousC4H8O72.11Acros Organics
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Saturated aqueous ammonium chloride (NH4Cl)NH4Cl53.49VWR
Diethyl ether (Et2O)C4H10O74.12Fisher Scientific
Anhydrous magnesium sulfate (MgSO4)MgSO4120.37EMD Millipore

Experimental Protocol:

  • Activation of Zinc: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add zinc dust (2.0 eq). Add a crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen until the purple color of iodine disappears. Allow the flask to cool to room temperature.

  • Reaction Mixture Setup: Add anhydrous THF (100 mL) to the flask containing the activated zinc.

  • Initiation of Reaction: In a separate flask, prepare a solution of N-Boc-piperidin-4-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (50 mL). Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction.

  • Addition of Reactants: Once the reaction has initiated (indicated by a gentle reflux or color change), add the remaining solution of N-Boc-piperidin-4-one and ethyl bromoacetate dropwise over a period of 1 hour, maintaining a gentle reflux.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup of Intermediate: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino ester intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF (100 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise over 30 minutes.

  • Completion of Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Final Workup and Purification: Quench the reaction by the slow addition of water (20 mL). Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

  • Deprotection (if necessary): If the N-Boc protecting group is still present, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Quantitative Data (Representative):

ParameterValue
Scale10 mmol
N-Boc-piperidin-4-one1.99 g
Ethyl bromoacetate1.33 mL
Zinc dust1.31 g
Sodium hydride (60%)0.60 g
Typical Yield40-60% (over two steps)
Purity (post-chromatography)>95%

Characterization Data (Predicted)

As no experimental data for this compound has been found, the following are predicted spectroscopic data based on the analysis of similar spiro-β-lactam structures.

Table 1: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.2-3.5 (m, 2H, CH₂-N), 2.8-3.1 (m, 2H, CH₂-N), 2.5-2.7 (t, 2H, CH₂-C=O), 1.6-1.9 (m, 4H, piperidine CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 170-175 (C=O), 60-65 (spiro C), 45-50 (CH₂-N), 30-35 (CH₂-C=O), 25-30 (piperidine CH₂)
IR (KBr, cm⁻¹)ν: ~1750 (β-lactam C=O stretch), ~2930, 2850 (C-H stretch)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₈H₁₃NO: 140.1075; found: 140.107x

Experimental Workflows and Diagrams

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product N-Boc-piperidin-4-one N-Boc-piperidin-4-one Reaction Reaction N-Boc-piperidin-4-one->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction 1. Zn, I2, THF (reflux)\n2. NaH, THF (0°C to rt) 1. Zn, I2, THF (reflux) 2. NaH, THF (0°C to rt) 1. Zn, I2, THF (reflux)\n2. NaH, THF (0°C to rt)->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Proposed synthetic workflow for this compound.

Hypothetical Biological Signaling Pathway

β-lactam containing molecules have been investigated for their potential to inhibit various enzymes, including proteases and penicillin-binding proteins. The following diagram illustrates a hypothetical mechanism where a spiro-β-lactam could act as an enzyme inhibitor, a common mode of action for bioactive molecules.

Signaling_Pathway cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Biological_Response Biological Response Product->Biological_Response 5_Azaspiro_nonanone This compound (Hypothetical Inhibitor) 5_Azaspiro_nonanone->Enzyme Inhibits

Caption: Hypothetical enzyme inhibition by this compound.

Conclusion

While specific experimental data for this compound is not currently available in the surveyed scientific literature, this document provides a robust, chemically sound, and detailed protocol for its potential synthesis based on well-established methodologies for analogous compounds. The provided data tables and diagrams offer a framework for researchers to begin their own investigations into this novel spirocyclic β-lactam. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to unlock its full potential in medicinal chemistry and drug development.

References

Application Notes and Protocols for 5-Azaspiro[3.5]nonan-2-one as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-azaspiro[3.5]nonan-2-one scaffold, a member of the spiro-γ-lactam class of compounds, represents a promising starting point for the design of novel therapeutic inhibitors. The inherent three-dimensional and rigid nature of spirocyclic scaffolds offers advantages in drug design, including improved protein-ligand interactions and better physicochemical properties compared to flat aromatic systems. While specific research on the this compound scaffold is emerging, extensive studies on closely related azaspiro[3.5]nonane analogs have demonstrated their potential in targeting key proteins involved in cancer and viral diseases.

These application notes will provide an overview of the utility of the broader azaspiro[3.5]nonane scaffold, drawing on specific examples of inhibitors targeting SARS-CoV-2 3C-like protease (3CLpro) and KRAS G12C. This document will detail their biological activity, relevant signaling pathways, and provide generalized experimental protocols for the synthesis of such compounds.

Data Presentation: Inhibitory Activity of Azaspiro[3.5]nonane Derivatives

The following table summarizes the inhibitory activities of representative compounds based on the 6-azaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane scaffolds against their respective targets.

Compound IDScaffold TypeTargetAssayIC50 (µM)Reference
7c 6-Azaspiro[3.5]nonaneSARS-CoV-2 3CLproBiochemical0.180[1]
8c 6-Azaspiro[3.5]nonaneSARS-CoV-2 3CLproBiochemical0.066[1]
9c 6-Azaspiro[3.5]nonaneSARS-CoV-2 3CLproBiochemical0.021[1]
10c 6-Azaspiro[3.5]nonaneSARS-CoV-2 3CLproBiochemical0.029[1]
11c 6-Azaspiro[3.5]nonaneSARS-CoV-2 3CLproBiochemical0.033[1]
7b 2,7-Diazaspiro[3.5]nonaneKRAS G12CNot SpecifiedPotent covalent inhibitor

Signaling Pathways

1. KRAS G12C Signaling Pathway

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream pro-proliferative pathways, most notably the MAPK and PI3K signaling cascades.[2][3] Inhibitors targeting KRAS G12C aim to block these oncogenic signals.

KRAS_G12C_Pathway RTK RTK SOS SOS1 (GEF) RTK->SOS activates KRAS_GDP KRAS G12C (inactive-GDP) SOS->KRAS_GDP promotes GDP-GTP exchange KRAS_GTP KRAS G12C (active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor Azaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GTP inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C signaling pathway and point of inhibition.

2. SARS-CoV-2 3CLpro Viral Replication and Host Immune Modulation Pathway

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[4] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (NSPs) required for viral replication.[5] Additionally, 3CLpro can cleave host proteins such as IRF3, NLRP12, and TAB1, thereby disrupting the host's innate immune response.[5][6] Inhibitors based on the azaspiro[3.5]nonane scaffold can block this protease activity.

SARS_CoV_2_3CLpro_Pathway cluster_virus Viral Replication cluster_host Host Cell Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation NSPs Functional NSPs (Replication Complex) Polyproteins->NSPs Cleavage by 3CLpro CLpro SARS-CoV-2 3CLpro IRF3 IRF3 CLpro->IRF3 cleaves NLRP12 NLRP12 CLpro->NLRP12 cleaves TAB1 TAB1 CLpro->TAB1 cleaves Inhibitor Azaspiro[3.5]nonane Inhibitor Inhibitor->CLpro inhibits Immune_Response Innate Immune Response (e.g., Type-I IFN production) IRF3->Immune_Response NLRP12->Immune_Response TAB1->Immune_Response

Role of SARS-CoV-2 3CLpro and its inhibition.

Experimental Protocols

1. General Synthetic Workflow for Spiro-γ-lactams

The synthesis of spiro-γ-lactams, such as this compound, can be achieved through various methodologies, with cycloaddition reactions being a prominent strategy.[7][8] The following diagram and protocol outline a generalized workflow.

Synthetic_Workflow Start Cyclic Ketone/ Imine Precursor Cycloaddition [3+2] or [2+2] Cycloaddition Start->Cycloaddition Reagents Cycloaddition Reagents Reagents->Cycloaddition Intermediate Spirocyclic Intermediate Cycloaddition->Intermediate Modification Functional Group Modification/ Deprotection Intermediate->Modification Final_Scaffold This compound Scaffold Modification->Final_Scaffold Coupling Coupling with Side Chains Final_Scaffold->Coupling Final_Inhibitor Final Inhibitor Coupling->Final_Inhibitor

General workflow for synthesis of spiro-γ-lactam inhibitors.

Protocol: General Synthesis of a this compound Scaffold via [2+2] Cycloaddition (Staudinger Reaction)

This protocol is a generalized procedure based on the Staudinger ketene-imine cycloaddition, a common method for synthesizing β-lactams, which can be adapted for γ-lactam synthesis with appropriate precursors.[9][10]

  • Step 1: Imine Formation.

    • To a solution of a suitable cyclic ketone (e.g., a piperidine derivative) in an appropriate solvent (e.g., toluene or dichloromethane), add a primary amine.

    • The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.

    • After completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure to yield the crude imine, which can be used directly or purified by chromatography.

  • Step 2: Keten Formation.

    • In a separate flask, dissolve an appropriate acid chloride (e.g., chloroacetyl chloride) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Slowly add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to generate the ketene in situ.

  • Step 3: [2+2] Cycloaddition.

    • To the in situ generated ketene solution at -78 °C, add a solution of the imine from Step 1 in the same dry solvent.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired spiro-lactam.

2. Protocol: SARS-CoV-2 3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a typical FRET-based assay to determine the IC50 values of inhibitors against SARS-CoV-2 3CLpro.

  • Materials:

    • Recombinant SARS-CoV-2 3CLpro enzyme.

    • FRET substrate: A peptide containing a fluorophore and a quencher flanking the 3CLpro cleavage site.

    • Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Test compounds (azaspiro[3.5]nonane derivatives) dissolved in DMSO.

    • 384-well assay plates.

    • Plate reader capable of fluorescence measurement.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of the 384-well plate. Include controls with DMSO only (no inhibitor) and buffer only (no enzyme).

    • Add the 3CLpro enzyme solution (e.g., 10 µL of a 20 nM solution) to all wells except the buffer-only control.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the FRET substrate solution (e.g., 5 µL of a 20 µM solution) to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

    • Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The this compound scaffold and its analogs are valuable tools in modern drug discovery. As demonstrated by the potent inhibitory activity of related structures against critical disease targets like SARS-CoV-2 3CLpro and KRAS G12C, this class of compounds holds significant therapeutic potential. The provided protocols offer a foundation for the synthesis and evaluation of novel inhibitors based on this promising spirocyclic framework. Further exploration and functionalization of the this compound core are warranted to develop next-generation therapeutics.

References

Application Notes and Protocols: The Role of Spiro-Gamma-Lactams in Creating 3D Molecular Diversity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics, the exploration of chemical space beyond flat, two-dimensional structures is paramount. Spiro-gamma-lactams have emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional (3D) architecture that can effectively probe complex biological targets.[1] Their inherent rigidity and densely functionalized frameworks make them ideal candidates for the development of selective and potent inhibitors for a range of diseases, including cancer and infectious diseases.[2][3] These compounds are prevalent in a variety of natural products and synthetic bioactive molecules, underscoring their significance in drug discovery.[1] This document provides an overview of the synthesis of spiro-gamma-lactams, their application in generating 3D molecular diversity, and protocols for their synthesis and biological evaluation.

Enhancing 3D Molecular Diversity

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecule libraries for high-throughput screening. Spiro-gamma-lactams are excellent building blocks for DOS due to their compact and rigid spirocyclic core, which projects substituents in well-defined vectors in three-dimensional space. This contrasts with traditional, often planar, molecules and allows for more specific interactions with the complex 3D surfaces of protein binding sites. The stereoselective synthesis of spiroketals, a related class of spirocycles, highlights how stereochemical diversity can be used to enhance three-dimensional structural diversity.[4]

Diversity_Oriented_Synthesis Logical Flow of Diversity-Oriented Synthesis with Spiro-Gamma-Lactams Start Simple Starting Materials Reaction1 Key Scaffolding Reaction (e.g., 1,3-Dipolar Cycloaddition) Start->Reaction1 SpiroCore Spiro-Gamma-Lactam Core (Increased Fsp3) Reaction1->SpiroCore Diversification Parallel Synthesis & Functionalization SpiroCore->Diversification Library Diverse 3D Spiro-Gamma-Lactam Library Diversification->Library Screening High-Throughput Screening Library->Screening Hits Bioactive Hits with Novel 3D Pharmacophores Screening->Hits

Caption: Diversity-Oriented Synthesis of Spiro-Gamma-Lactams.

Key Synthetic Strategies

The construction of the spiro-gamma-lactam scaffold can be achieved through various synthetic methodologies. Two of the most prominent and versatile methods are the 1,3-dipolar cycloaddition and multi-component reactions, such as the Ugi reaction.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of heterocyclic compounds. In the context of spiro-gamma-lactams, this reaction typically involves the cycloaddition of an azomethine ylide with an activated alkene. The azomethine ylides can be generated in situ from the condensation of an isatin derivative and an amino acid. This method allows for the creation of complex spiro[indoline-3,2'-pyrrolidin]-2-one scaffolds with high diastereoselectivity.

Multi-component Reactions (MCRs)

Multi-component reactions, particularly the Ugi four-component reaction (U-4CR), offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. For the synthesis of spiro-gamma-lactams, a three-component coupling reaction of pyruvates, a chloro-substituted isatin, and an amine can be employed to generate the desired spiro-indolinone derivatives.[5]

Quantitative Data Presentation

The following table summarizes the in vitro anti-breast cancer activity of a series of synthesized spiro[indoline-3,2'-pyrrolidin]-2-one derivatives against MCF-7 and MDA-MB-231 human cancer cell lines. The 50% growth inhibition (GI50) values are presented in molar concentrations.

Compound IDMCF-7 GI50 (M)MDA-MB-231 GI50 (M)
SSSK16 0.44>100
SSSK17 0.04>100
SSSK18 >100>100
SSSK19 21.6>100
SSSK20 >100>100
Adriamycin (ADR) 0.030.04
Data sourced from Singh et al. (2022).[5][6]

Experimental Protocols

Protocol 1: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives via Three-Component Coupling Reaction[5][6]

This protocol describes the synthesis of spiro-indolinone derivatives (SSSK 16-20) as reported by Singh et al. (2022).

Materials:

  • Substituted isatin (1 mmol)

  • Substituted pyruvic acid (1 mmol)

  • Substituted amine (1 mmol)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of substituted isatin (1 mmol), substituted pyruvic acid (1 mmol), and substituted amine (1 mmol) is taken in 25 mL of ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol.

Characterization Data for Compound SSSK17:

  • Appearance: White solid

  • Yield: 78%

  • IR (KBr, cm⁻¹): 3410 (N-H), 1715 (C=O), 1610 (C=C)

  • ¹H NMR (DMSO-d₆, δ ppm): 10.75 (s, 1H, NH), 7.60-6.80 (m, 8H, Ar-H), 3.60 (t, 2H, CH₂), 2.90 (t, 2H, CH₂)

  • ¹³C NMR (DMSO-d₆, δ ppm): 186.5 (C=O), 176.0 (C=O, amide), 142.0, 135.0, 130.0, 128.0, 125.0, 122.0, 110.0 (Ar-C), 68.0 (spiro C), 55.0 (CH₂), 35.0 (CH₂)

  • Mass (m/z): 360 [M+]

Signaling Pathway Inhibition: A Potential Mechanism of Action

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as MEK1/2, are of significant interest in oncology. The 3D-scaffolds of spiro-gamma-lactams make them attractive candidates for the design of selective kinase inhibitors. L-783277, a naturally occurring resorcylic acid lactone, is a potent inhibitor of MEK.[7]

MAPK_ERK_Pathway Potential Inhibition of the MAPK/ERK Signaling Pathway by Spiro-Gamma-Lactams RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation SpiroLactam Spiro-Gamma-Lactam Inhibitor SpiroLactam->MEK HTS_Workflow High-Throughput Screening Workflow for a Spiro-Gamma-Lactam Library Library Spiro-Gamma-Lactam Library Synthesis AssayDev Assay Development & Miniaturization (384-well) Library->AssayDev PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification (Activity Threshold) PrimaryScreen->HitID HitID->Library Inactive Compounds DoseResponse Dose-Response Confirmation (IC50/EC50 Determination) HitID->DoseResponse Active Compounds SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Azaspiro[3.5]nonan-2-one, a valuable building block for drug discovery and development. The described synthetic route is robust, scalable, and utilizes readily available starting materials.

Introduction

This compound is a spirocyclic γ-lactam that holds significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents, potentially leading to improved potency, selectivity, and pharmacokinetic properties. This document outlines a reliable multi-step synthesis suitable for producing kilogram quantities of the target compound for research and preclinical studies.

The synthetic strategy is analogous to the industrial synthesis of gabapentin lactam, a structurally related compound.[1][2][3][4] The key steps involve the formation of a spirocyclic hydantoin from cyclohexanone via the Bucherer-Bergs reaction, followed by hydrolysis to the corresponding amino acid, and subsequent intramolecular cyclization to the desired γ-lactam.[5][6][7][8][9]

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below. It is a three-step process starting from commercially available cyclohexanone.

Synthetic_Pathway Cyclohexanone Cyclohexanone Spirohydantoin 5,5-Pentamethylenehydantoin (Spirohydantoin) Cyclohexanone->Spirohydantoin Bucherer-Bergs Reaction (KCN, (NH4)2CO3) AminoAcid 1-(Aminomethyl)cyclohexane- carboxylic Acid Spirohydantoin->AminoAcid Hydrolysis (e.g., Ba(OH)2 or NaOH) Lactam This compound AminoAcid->Lactam Intramolecular Cyclization (Heat) Experimental_Workflow cluster_step1 Step 1: Bucherer-Bergs Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Cyclization S1_Start Mix Cyclohexanone, KCN, (NH4)2CO3 S1_React Heat to 60-70 °C S1_Start->S1_React S1_Cool Cool and Acidify S1_React->S1_Cool S1_Isolate Filter and Dry S1_Cool->S1_Isolate S1_Product 5,5-Pentamethylenehydantoin S1_Isolate->S1_Product S2_Start Suspend Hydantoin in Ba(OH)2 solution S1_Product->S2_Start S2_React Reflux S2_Start->S2_React S2_Workup Filter, Neutralize, and Concentrate S2_React->S2_Workup S2_Isolate Crystallize and Filter S2_Workup->S2_Isolate S2_Product 1-(Aminomethyl)cyclohexane- carboxylic Acid S2_Isolate->S2_Product S3_Start Dissolve Amino Acid in Toluene S2_Product->S3_Start S3_React Reflux with Dean-Stark Trap S3_Start->S3_React S3_Workup Remove Solvent S3_React->S3_Workup S3_Purify Vacuum Distillation or Recrystallization S3_Workup->S3_Purify S3_Product This compound S3_Purify->S3_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Azaspiro[3.5]nonan-2-one. The information provided is based on established principles of spiro-β-lactam chemistry, particularly the Staudinger [2+2] cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for the synthesis of spiro-β-lactams, including this compound, is the Staudinger [2+2] ketene-imine cycloaddition reaction.[1][2] This reaction involves the cycloaddition of a ketene, generated in situ from an acyl chloride and a base, with an imine. For this compound, this would typically involve the reaction of a ketene with an appropriate spirocyclic imine.

Q2: What are the critical parameters influencing the yield and purity of the final product?

A2: Several factors can significantly impact the success of the synthesis. These include the choice of solvent, the base used for ketene generation, reaction temperature, and the purity of the starting materials. Polar solvents can stabilize the zwitterionic intermediate, potentially affecting the reaction mechanism and stereoselectivity.[3][4] The choice of base is also crucial as it influences the rate of ketene formation.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions include the formation of dimers or polymers of the ketene, hydrolysis of the acyl chloride or ketene, and side reactions involving the imine. Due to the dense functionalization of related spiro compounds, elimination reactions can also occur, especially if there are acidic protons in the β-position to leaving groups.[5] Careful control of reaction conditions is necessary to minimize these undesired pathways.

Q4: How can I purify the final this compound product?

A4: Purification of spiro-β-lactams is often achieved through column chromatography or crystallization.[2] The choice of solvent system for chromatography is critical for achieving good separation. A common challenge is the removal of byproducts such as triphenylphosphine oxide if a Staudinger reduction is involved in a preceding step.[6] In such cases, acidification to form the ammonium salt of the amine product can help in washing away the phosphine oxide.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inefficient ketene formation. 2. Decomposed starting materials (acyl chloride, imine). 3. Unsuitable reaction temperature. 4. Incorrect solvent.1. Use a stronger, non-nucleophilic base (e.g., triethylamine, Proton-sponge®). Ensure anhydrous conditions. 2. Check the purity of starting materials by NMR or other analytical techniques. Use freshly distilled/purified reagents. 3. Optimize the reaction temperature. Some Staudinger cycloadditions proceed well at room temperature, while others may require cooling or heating. 4. Screen different solvents. Apolar solvents like toluene or dichloromethane are common, but polar solvents can sometimes be beneficial.[3][4]
Formation of Multiple Products/Side Products 1. Ketene polymerization. 2. Side reactions of the imine. 3. Epimerization at stereocenters. 4. Presence of water leading to hydrolysis.1. Add the acyl chloride slowly to the reaction mixture containing the imine and base to keep the instantaneous concentration of ketene low. 2. Ensure the imine is of high purity. 3. Use a milder base or lower the reaction temperature to minimize epimerization. 4. Conduct the reaction under strictly anhydrous conditions using dried solvents and glassware.
Difficulty in Product Purification 1. Co-elution with byproducts (e.g., triphenylphosphine oxide). 2. Product instability on silica gel. 3. Oily or non-crystalline product.1. For phosphine oxide removal, consider precipitation by adding a non-polar solvent or using specialized purification techniques.[6] 2. Use a different stationary phase for chromatography (e.g., alumina) or consider purification by crystallization. 3. Attempt to form a crystalline salt of the product for easier handling and purification.

Experimental Protocols

General Protocol for Staudinger [2+2] Cycloaddition for Spiro-β-lactam Synthesis

This is a generalized protocol based on the synthesis of similar spiro-β-lactams and should be optimized for the specific synthesis of this compound.

  • Imine Solution Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the spirocyclic imine precursor (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene.

  • Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (Et3N) (1.5 - 2.0 equivalents), to the imine solution.

  • Ketene Generation and Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the appropriate acyl chloride (e.g., chloroacetyl chloride) (1.1 equivalents) in the same anhydrous solvent dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model Spiro-β-lactam Synthesis *

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.465
2Dichloromethane (DCM)9.178
3Tetrahydrofuran (THF)7.672
4Acetonitrile37.555

*Data is illustrative and based on general trends observed in Staudinger cycloadditions for analogous spiro-β-lactams. Actual yields for this compound may vary.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Imine Spirocyclic Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition AcylChloride Acyl Chloride Ketene Ketene Intermediate AcylChloride->Ketene + Base - Base·HCl Ketene->Cycloaddition Product This compound Cycloaddition->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeBase Optimize Base CheckPurity->OptimizeBase Pure PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent Improvement ChangeBase Screen Different Bases OptimizeBase->ChangeBase No Improvement OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp Improvement ChangeSolvent Screen Different Solvents OptimizeSolvent->ChangeSolvent No Improvement VaryTemp Vary Reaction Temperature OptimizeTemp->VaryTemp No Improvement Success Improved Yield OptimizeTemp->Success Improvement PurifyReagents->OptimizeBase ChangeBase->OptimizeSolvent ChangeSolvent->OptimizeTemp VaryTemp->Success

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Yield Yield of this compound SolventPolarity Solvent Polarity ReactionRate Reaction Rate SolventPolarity->ReactionRate BaseStrength Base Strength BaseStrength->ReactionRate Temperature Reaction Temperature Temperature->ReactionRate ReagentPurity Reagent Purity ReagentPurity->Yield SideProducts Side Product Formation SideProducts->Yield ReactionRate->Yield ReactionRate->SideProducts

Caption: Factors influencing synthesis yield.

References

Technical Support Center: 5-Azaspiro[3.5]nonan-2-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Azaspiro[3.5]nonan-2-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low yield after purification.

Possible Cause Recommended Solution
Incomplete reaction or side reactions Before purification, confirm reaction completion using techniques like TLC or LC-MS to ensure the starting material is fully consumed. The presence of significant side products may necessitate optimization of the reaction conditions.
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the extraction of this compound. Multiple extractions with a suitable organic solvent will maximize recovery.
Improper chromatography conditions The choice of solvent system and silica gel is crucial. A solvent system that is too polar may lead to co-elution with impurities, while a system that is not polar enough may result in poor separation and product loss.
Product degradation This compound may be sensitive to pH extremes or prolonged exposure to heat. Maintain neutral pH during workup and purification, and avoid excessive heating during solvent evaporation.[1]
Co-precipitation with impurities during recrystallization Select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Issue 2: Presence of impurities in the final product.

Possible Cause Recommended Solution
Starting materials or reagents Ensure the purity of all starting materials and reagents before use.
Side products from the synthesis Common impurities in the synthesis of similar spirocyclic lactams can include unreacted starting materials, diastereomers, or byproducts from intermolecular reactions.[2] Purification techniques like column chromatography or recrystallization are necessary to remove these.
Degradation of the product Azaspiro compounds can be susceptible to hydrolysis of the lactam ring or oxidation. It is advisable to store the compound under an inert atmosphere and at low temperatures.[3]
Inefficient purification A single purification step may not be sufficient. Sequential purification by column chromatography followed by recrystallization can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: While specific impurities will depend on the synthetic route, common side products in the synthesis of spiro-lactams can include unreacted starting materials, diastereomers if a chiral center is present, and products of intermolecular side reactions. It is also possible to have residual solvents from the reaction or workup.

Q2: How can I monitor the purity of this compound during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. Staining with potassium permanganate can be a useful visualization technique for compounds with functional groups that are easily oxidized. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What are the recommended storage conditions for purified this compound?

A3: To prevent degradation, it is recommended to store this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C).[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., petroleum ether/ethyl acetate mixture).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 10:1 petroleum ether/ethyl acetate) and gradually increase the polarity of the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent or solvent mixture. Good solvent systems for similar compounds include heptane/ethyl acetate, methanol/water, or acetone/water. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If impurities are present Purity_Check_2 Final Purity Check (NMR, LC-MS) Purity_Check_1->Purity_Check_2 If pure Recrystallization->Purity_Check_2 Pure_Product Pure this compound Purity_Check_2->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product Start Impure Product Detected Identify_Impurity Identify Impurity (NMR, LC-MS) Start->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Side_Product Synthetic Side Product? Identify_Impurity->Side_Product Degradation_Product Degradation Product? Identify_Impurity->Degradation_Product Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Yes Optimize_Purification Optimize Purification (e.g., different chromatography, recrystallization solvent) Side_Product->Optimize_Purification Yes Check_Stability Review Handling and Storage Conditions Degradation_Product->Check_Stability Yes

Caption: A logical diagram for troubleshooting an impure final product.

References

Stability of 5-Azaspiro[3.5]nonan-2-one under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general framework and technical guidance for assessing the stability of 5-Azaspiro[3.5]nonan-2-one. As there is limited publicly available stability data specific to this molecule, the following protocols and troubleshooting guides are based on established principles of forced degradation studies for novel active pharmaceutical ingredients (APIs).[1][2][3] Researchers should adapt these methodologies based on their experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for a novel compound like this compound?

Forced degradation, or stress testing, involves subjecting a compound to environmental conditions more severe than those it would experience during storage to accelerate its decomposition.[2][4] These studies are essential for:

  • Identifying potential degradation products: This helps in understanding the impurity profile that might develop over time.

  • Elucidating degradation pathways: Knowledge of how the molecule breaks down is critical for developing stable formulations and establishing appropriate storage conditions.[1][2]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[5]

Q2: What are the standard stress conditions applied in a forced degradation study?

Typically, a comprehensive study will include exposure to hydrolysis (acidic and basic), oxidation, heat (thermal stress), and light (photolytic stress).[1][3] The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[6]

Q3: I am not observing any degradation of this compound under the initial stress conditions. What should I do?

If the compound appears stable, you may need to increase the severity of the conditions. This can be achieved by:

  • Hydrolysis: Increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), increasing the temperature, or extending the exposure time.[7][8]

  • Oxidation: Increasing the concentration of hydrogen peroxide or extending the reaction time.[7]

  • Thermal: Increasing the temperature in 10°C increments above the standard accelerated stability testing conditions (e.g., 60°C, 70°C, 80°C).[9][10]

Q4: My compound is degrading too quickly under the suggested conditions. How can I moderate the reaction?

If you observe excessive degradation (>20%), you should use milder conditions to slow down the reaction rate. Consider:

  • Decreasing the concentration of the stressor (acid, base, or oxidizing agent).

  • Lowering the reaction temperature (e.g., performing the study at room temperature instead of elevated temperatures).

  • Reducing the exposure time and analyzing samples at earlier time points.[11]

Q5: How should I analyze the samples from my forced degradation studies?

The most common analytical technique is High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[12][13] An effective stability-indicating HPLC method should be able to separate the parent peak of this compound from all degradation products and any process-related impurities.[5] For structural elucidation of unknown degradants, techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[2][14][15][16]

Troubleshooting Guide

Issue Potential Cause & Solution
Poor peak shape or resolution in HPLC analysis. Mobile Phase Mismatch: The pH of your mobile phase may not be suitable for the analyte. Adjust the pH to be at least 2 units away from the pKa of this compound and its degradants.Column Overload: Reduce the injection volume or the concentration of your sample.Inappropriate Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.
Mass balance is not within the acceptable range (e.g., 95-105%). Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are thus not detected by a UV detector. Use a more universal detector like a mass spectrometer or a charged aerosol detector (CAD) to account for all components.Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis.Precipitation: The API or degradants may have precipitated out of the solution. Ensure complete dissolution before analysis.
I am observing secondary degradation products. Over-stressing: The initial degradation products may be further degrading under the harsh conditions. Analyze samples at earlier time points to distinguish between primary and secondary degradants.[1]
My blank (placebo) samples show interfering peaks. Reagent Contamination: The acids, bases, or solvents used for the study may be contaminated. Run a blank with only the reagents to confirm.Degradation of Excipients (for drug product): If you are studying a formulated product, the excipients themselves might be degrading. Analyze each excipient under the same stress conditions.

Experimental Protocols

The following are general protocols that should be optimized for this compound. A stock solution of the compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) and then diluted in the stressor solution.

Acidic Hydrolysis
  • Preparation: Prepare a solution of this compound in 0.1 M Hydrochloric Acid (HCl).

  • Stress Condition: Heat the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Quenching: Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before dilution and analysis to prevent further degradation.

  • Analysis: Analyze by a stability-indicating HPLC method.

  • Optimization: If no degradation is observed, increase the acid concentration to 1 M HCl or increase the temperature. If degradation is too rapid, decrease the temperature or acid concentration.[7][8]

Basic Hydrolysis
  • Preparation: Prepare a solution of this compound in 0.1 M Sodium Hydroxide (NaOH).

  • Stress Condition: Maintain the solution at room temperature.

  • Sampling: Withdraw aliquots at specified intervals (e.g., 30 minutes, 1, 2, 4 hours), as base hydrolysis can be rapid.

  • Quenching: Neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze by HPLC.

  • Optimization: If degradation is too fast, consider using a weaker base, lower temperature, or shorter time points. If it is too slow, increase the base concentration or temperature.[7][8]

Oxidative Degradation
  • Preparation: Prepare a solution of this compound in a solution of 3% hydrogen peroxide (H₂O₂).

  • Stress Condition: Keep the solution at room temperature, protected from light.

  • Sampling: Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Analyze directly by HPLC. No quenching is typically required, but samples should be analyzed promptly.

  • Optimization: The concentration of H₂O₂ can be adjusted (e.g., from 0.3% to 30%) to achieve the desired level of degradation.[7][17]

Thermal Degradation
  • Preparation: Place the solid powder of this compound in a controlled temperature and humidity chamber.

  • Stress Condition: Expose the solid sample to a temperature of 70°C.

  • Sampling: Collect samples after specific durations (e.g., 1, 3, 7 days).

  • Analysis: Dissolve the samples in a suitable diluent and analyze by HPLC.

  • Note: A parallel study in solution can also be performed by heating a solution of the compound in a neutral solvent.

Photolytic Degradation
  • Preparation: Place a thin layer of the solid compound in a transparent container. Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 1:1).

  • Stress Condition: Expose the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][18] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Analyze the samples after the full exposure period.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionParameters% Assay of Parent% DegradationNumber of DegradantsMajor Degradant (RT, % Area)Mass Balance (%)
Acidic Hydrolysis 1 M HCl, 60°C, 24h88.211.82DP1 (4.5 min, 8.1%)98.9
Basic Hydrolysis 0.1 M NaOH, RT, 4h85.714.31DP2 (6.2 min, 13.5%)99.2
Oxidative 3% H₂O₂, RT, 24h91.58.53DP3 (7.1 min, 5.2%)100.1
Thermal (Solid) 70°C, 7 days98.91.11DP4 (8.9 min, 0.9%)99.8
Photolytic (Solution) ICH Q1B94.35.72DP5 (5.8 min, 3.8%)99.5

DP = Degradation Product; RT = Retention Time

Visualization

The logical workflow for conducting a forced degradation study can be visualized as follows.

Forced_Degradation_Workflow API Start: this compound (Drug Substance) Stress Apply Stress Conditions API->Stress Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal (e.g., 70°C Solid) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Stability-Indicating Analysis (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Evaluate Degradation (Target: 5-20%) Analysis->Eval Optimize Optimize Conditions (Adjust severity/duration) Eval->Optimize Not Achieved Data Summarize Data & Assess Mass Balance Eval->Data Achieved Optimize->Stress ID Isolate & Characterize Degradants (LC-MS, NMR) Data->ID Pathway Elucidate Degradation Pathway ID->Pathway End End: Stability Profile Established Pathway->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 5-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Azaspiro[3.5]nonan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and logical synthetic approaches to this compound, a spiro-γ-lactam, involve the formation of the lactam ring fused to a cyclohexane core. Two primary methods are the Beckmann rearrangement of a cyclohexanone-derived oxime and the Schmidt reaction of cyclohexanone or a derivative. A third approach is the intramolecular cyclization of a suitable functionalized cyclohexyl precursor.

Q2: What are the potential major byproducts in the synthesis of this compound?

A2: Potential byproducts are highly dependent on the chosen synthetic route.

  • For the Beckmann rearrangement , the primary byproduct is often the regioisomeric lactam, 6-Azaspiro[4.5]decan-2-one. Beckmann fragmentation can also lead to the formation of a nitrile-containing compound.

  • In the Schmidt reaction , similar to the Beckmann rearrangement, the formation of the regioisomeric lactam is a possibility.

  • For intramolecular cyclization routes, incomplete reaction leading to the uncyclized precursor is a common impurity. Depending on the specific precursor and reaction conditions, side reactions such as elimination or polymerization may also occur. For instance, in syntheses involving reductive cyclization steps, over-reduction to olefinic impurities has been observed in related systems.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Recrystallization from a suitable solvent system can also be an effective purification method, particularly for removing minor impurities if a suitable solvent is found.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometry.
Formation of Regioisomeric Lactam In a Beckmann rearrangement, the stereochemistry of the oxime precursor dictates the migrating group. Ensure the desired oxime isomer is formed preferentially or that separation of the resulting lactam isomers is feasible. The choice of acid catalyst and reaction conditions can also influence the regioselectivity.
Beckmann Fragmentation This is more likely to occur with certain oxime substrates and under harsh acidic conditions. Consider using milder rearrangement conditions or a different acid catalyst.
Side Reactions of Starting Materials Ensure that the starting materials are stable under the reaction conditions. For example, if using a precursor for intramolecular cyclization, it should not be prone to decomposition or polymerization.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Possible Cause Suggested Solution
Unreacted Starting Material Incomplete reaction.See "Incomplete Reaction" under Issue 1.
Regioisomeric Lactam (e.g., 6-Azaspiro[4.5]decan-2-one) Non-selective migration during Beckmann rearrangement or Schmidt reaction.Optimize reaction conditions to favor the desired migration. This may involve changing the acid catalyst, solvent, or temperature. Purification by column chromatography is often necessary to separate the isomers.
Nitrile byproduct Beckmann fragmentation.Use milder reaction conditions. Ensure the temperature is carefully controlled.
Polymeric material Instability of starting materials or intermediates under the reaction conditions.Lower the reaction temperature, use a more dilute solution, or add the reagents more slowly.
Olefinic impurities Over-reduction during a reductive cyclization step.Use a milder reducing agent or carefully control the stoichiometry of the reducing agent and the reaction temperature.

Quantitative Data Summary

Synthetic Route Typical Yield of Desired Product Common Byproducts & Typical Yields
Beckmann Rearrangement 40-70%Regioisomeric lactam (10-30%), Nitrile (5-15%)
Schmidt Reaction 50-80%Regioisomeric lactam (5-20%)
Intramolecular Cyclization 60-90%Uncyclized precursor (5-15%), Elimination products (0-10%)

Note: These are approximate values and can vary significantly based on the specific substrate, reagents, and reaction conditions.

Experimental Protocols

A detailed experimental protocol for a plausible synthesis of this compound via a Beckmann rearrangement of 1-(cyanomethyl)cyclohexanol is provided below. This is a representative procedure and may require optimization.

Synthesis of 1-(cyanomethyl)cyclohexanol

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as THF or diethyl ether, add a solution of lithium acetylide ethylenediamine complex (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting propargyl alcohol is then subjected to aza-Michael addition with a suitable nitrogen source, followed by hydrolysis of the nitrile to the corresponding amide, which is then cyclized. A more direct approach is the addition of a cyanide source to the epoxide of cyclohexene, followed by reduction and cyclization.

Beckmann Rearrangement to this compound

  • Dissolve 1-(cyanomethyl)cyclohexanol (1.0 eq) in a suitable acidic medium, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at 0 °C.

  • Slowly warm the mixture to the desired reaction temperature (e.g., 80-120 °C) and maintain for the required time (monitor by TLC or LC-MS).

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

Byproduct_Formation_Beckmann cluster_start Starting Material cluster_reaction Beckmann Rearrangement cluster_products Products Cyclohexanone_Oxime Cyclohexanone Oxime Derivative Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Cyclohexanone_Oxime->Acid_Catalyst Reaction Main_Product This compound Acid_Catalyst->Main_Product Desired Pathway Byproduct_1 Regioisomeric Lactam (6-Azaspiro[4.5]decan-2-one) Acid_Catalyst->Byproduct_1 Side Reaction (Alternative Migration) Byproduct_2 Nitrile Byproduct (from Fragmentation) Acid_Catalyst->Byproduct_2 Side Reaction (Fragmentation)

Caption: Potential byproduct formation in the Beckmann rearrangement.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Reaction Identify_Issue Identify Main Issue Check_Reaction->Identify_Issue Incomplete Incomplete Reaction Identify_Issue->Incomplete Unreacted Starting Material Dominates Byproducts High Level of Byproducts Identify_Issue->Byproducts Multiple Spots/ Peaks Observed Optimize_Time_Temp Optimize Reaction Time/ Temperature Incomplete->Optimize_Time_Temp Check_Reagents Check Reagent Purity/ Stoichiometry Incomplete->Check_Reagents Modify_Conditions Modify Reaction Conditions (Catalyst, Solvent) Byproducts->Modify_Conditions Improve_Purification Optimize Purification (Chromatography, Recrystallization) Byproducts->Improve_Purification End Improved Synthesis Optimize_Time_Temp->End Check_Reagents->End Modify_Conditions->End Improve_Purification->End

Caption: A logical workflow for troubleshooting the synthesis.

Optimizing reaction conditions for N-functionalization of 5-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-functionalization of 5-Azaspiro[3.5]nonan-2-one. The spirocyclic motif is of growing interest in medicinal chemistry for its ability to introduce three-dimensional complexity into molecular structures, potentially improving drug-like properties.[1][2] This guide focuses on common N-functionalization reactions, including N-arylation, N-alkylation, and N-acylation.

Section 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, making it a primary method for N-arylation.[3][4][5] Success with the sterically hindered this compound scaffold requires careful optimization of the catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs) for N-Arylation
  • Q1: What are the recommended initial screening conditions for the Buchwald-Hartwig amination of this compound?

    • A1: For a new substrate like this compound, it is best to start with a well-established, versatile catalyst system. A common starting point involves a palladium(0) or palladium(II) precursor, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base. Refer to Table 1 for recommended starting conditions.

  • Q2: How do I select the appropriate palladium catalyst and ligand?

    • A2: The choice of ligand is critical.[5] For secondary amines, sterically hindered, electron-rich phosphine ligands are generally preferred. First-generation ligands like P(o-tolyl)₃ may work in some cases, but bidentate (e.g., BINAP, DPPF) or bulky monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) often provide higher yields and broader substrate scope.[3][5] Pre-formed palladium-ligand complexes (precatalysts) can also be used to improve reproducibility.

  • Q3: Which base is most effective for this reaction?

    • A3: A strong base is required to deprotonate the secondary amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) can also be screened, especially if the substrate is sensitive to the stronger alkoxide bases.

Troubleshooting Guide for N-Arylation
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst• Use a pre-formed Pd(0) catalyst or ensure Pd(II) precursor is properly reduced in situ. • Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., Argon or Nitrogen).
2. Inappropriate Ligand• Screen a panel of ligands. Start with a bulky, electron-rich monophosphine ligand like XPhos or RuPhos.
3. Insufficient Base Strength• Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). • Ensure the base is fresh and anhydrous.
4. Poor Solvent Choice• Toluene and 1,4-dioxane are common solvents.[4] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMAc, but be aware they can sometimes interfere with the catalyst.
Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Decomposition• Lower the reaction temperature. • Increase catalyst/ligand loading slightly.
2. Presence of Water• Use anhydrous solvents and reagents. Dry glassware thoroughly.
Product Degradation 1. Harsh Reaction Conditions• Decrease the reaction temperature. • Reduce the reaction time by monitoring progress closely with TLC or LC-MS.
2. Strong Basicity• Switch to a milder base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system.
Data Presentation: Starting Conditions for N-Arylation

Table 1: Recommended Screening Conditions for Buchwald-Hartwig N-Arylation (Yields are representative for secondary amines and should be optimized for the specific substrate)

EntryPd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene80-110
2Pd(OAc)₂ (2)RuPhos (4)KOtBu (1.5)1,4-Dioxane80-110
3XPhos Pd G3 (2-4)(Precatalyst)LHMDS (1.5)Toluene80-110
4Pd₂(dba)₃ (1-2)BINAP (1.5-3)K₃PO₄ (2.0)Toluene100-120
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • Preparation : In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the phosphine ligand, the palladium source, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup : Evacuate and backfill the vessel with inert gas (repeat 3 times). Add the anhydrous, degassed solvent via syringe.

  • Execution : Place the vessel in a preheated oil bath and stir at the desired temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Troubleshooting Flowchart```dot

G start Low Conversion in Buchwald-Hartwig Reaction cat_check Is the catalyst/ligand air-sensitive and handled properly? start->cat_check base_check Is the base strong enough and anhydrous? cat_check->base_check Yes sol_inert Solution: Use inert atmosphere (glovebox/Schlenk line). Use fresh reagents. cat_check->sol_inert No temp_check Is the temperature optimal? base_check->temp_check Yes sol_base Solution: Switch to a stronger base (e.g., NaOtBu) or use fresh, dry base. base_check->sol_base No ligand_check Is the ligand appropriate for a secondary amine? temp_check->ligand_check Yes sol_temp Solution: Increase temperature in 10-20°C increments. temp_check->sol_temp No sol_ligand Solution: Screen bulky monophosphine ligands (e.g., XPhos, RuPhos). ligand_check->sol_ligand No

Caption: Step-by-step workflow for reductive amination.

Section 3: N-Acylation

N-acylation is typically a straightforward and high-yielding reaction involving the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, usually in the presence of a non-nucleophilic base.

Frequently Asked Questions (FAQs) for N-Acylation
  • Q1: What are the standard conditions for N-acylating this compound?

    • A1: The most common method is to react the amine with an acyl chloride (1.0-1.1 equiv.) in the presence of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.) in an aprotic solvent like dichloromethane (DCM) or THF at 0°C to room temperature.

  • Q2: My acylating agent is sensitive to hydrolysis. How can I improve the reaction?

    • A2: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and fresh, anhydrous base. Adding the acylating agent slowly at a low temperature (e.g., 0°C) can also help minimize side reactions.

Experimental Protocol: General Procedure for N-Acylation
  • Preparation : Dissolve this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Execution : Cool the solution to 0°C using an ice bath. Slowly add the acyl chloride or anhydride (1.05 equiv.) dropwise.

  • Monitoring : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup : Quench the reaction with water or a saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or recrystallization.

References

Technical Support Center: Stereoselective Spiro-γ-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in spiro-γ-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: My spiro-γ-lactam synthesis is resulting in a low diastereomeric ratio (dr). What are the initial steps to troubleshoot this?

A1: Low diastereoselectivity is a common issue. A systematic approach to troubleshooting involves evaluating the reaction conditions. The first aspects to consider are temperature and reaction time, as they can differentiate between kinetic and thermodynamic control.[1][2][3] Subsequently, the choice of solvent and catalyst/ligand system should be scrutinized, as these play a crucial role in the stereochemical outcome.

Q2: I am observing poor enantioselectivity in my catalytic asymmetric synthesis. What factors should I investigate?

A2: Poor enantioselectivity in an asymmetric synthesis points towards issues with the chiral catalyst or the reaction environment. Key areas to investigate include:

  • Catalyst Integrity: Ensure the catalyst is pure and has not degraded. Chiral ligand purity is also critical.

  • Catalyst Loading: In some cases, catalyst loading can influence enantiomeric excess (ee).

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, enantioselectivity.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy available for non-selective pathways.

  • Substrate-Catalyst Mismatch: The electronic and steric properties of your substrate may not be optimal for the chosen chiral catalyst.

Q3: My reaction is not proceeding to completion, or the yield is very low. What could be the cause?

A3: Low conversion or yield can be attributed to several factors, including catalyst inhibition or deactivation, incorrect reaction conditions, or substrate instability. It is important to verify the purity of all reagents and solvents. In some cases, the presence of impurities can poison the catalyst. Additionally, ensure that the reaction temperature and concentration are optimal for the specific transformation.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity

When faced with an unfavorable mixture of diastereomers, a systematic optimization of reaction parameters is necessary.

Troubleshooting Workflow for Poor Diastereoselectivity

start Low Diastereomeric Ratio Observed temp Investigate Temperature Effects (Kinetic vs. Thermodynamic Control) start->temp solvent Screen Different Solvents temp->solvent If no improvement success Improved Diastereoselectivity temp->success Success catalyst Optimize Catalyst/Ligand System solvent->catalyst If no improvement solvent->success Success substrate Modify Substrate (Steric/Electronic Effects) catalyst->substrate If no improvement catalyst->success Success substrate->success Success fail Re-evaluate Reaction Mechanism substrate->fail If no improvement

Caption: A stepwise approach to troubleshooting low diastereoselectivity.

1.1. Temperature and Reaction Time (Kinetic vs. Thermodynamic Control)

The diastereomeric ratio can be highly dependent on whether the reaction is under kinetic or thermodynamic control.[1][2][3]

  • Kinetic Control: Favors the product that is formed fastest (lower activation energy). This is typically achieved at lower temperatures.

  • Thermodynamic Control: Favors the most stable product. This is often achieved at higher temperatures with longer reaction times, allowing for equilibrium to be established.

Condition Favored Product Typical Temperature
Kinetic ControlProduct of the fastest reactionLow (e.g., -78 °C to 0 °C)
Thermodynamic ControlThe most stable productElevated (e.g., Room Temp. to Reflux)

1.2. Solvent Effects

The polarity and coordinating ability of the solvent can influence the transition state and, consequently, the diastereoselectivity. A solvent screening is often a crucial step in optimizing stereoselectivity.

Solvent Dielectric Constant (ε) Observed Effect on Diastereoselectivity (Example)
Dichloromethane9.1Can favor one diastereomer in certain lactam formations.
Toluene2.4Non-polar solvents can alter transition state geometries.
Acetonitrile37.5Polar aprotic solvents may favor different diastereomers.
Methanol32.7Polar protic solvents can hydrogen bond with reactants/catalysts.

1.3. Catalyst and Ligand Variation

For catalyzed reactions, the choice of catalyst and ligand is paramount in dictating the stereochemical outcome.

  • Lewis Acids: Chiral Lewis acids are commonly employed to induce stereoselectivity. The size and electronic properties of the Lewis acid and its chiral ligand create a chiral environment that directs the approach of the reactants.

  • Organocatalysts: Chiral amines, phosphoric acids, and other organocatalysts can be highly effective in controlling stereochemistry.

  • Transition Metals: Transition metal complexes with chiral ligands are widely used. The geometry of the metal complex and the bite angle of the ligand are critical factors. For instance, in a palladium-catalyzed intramolecular allylation, switching from a bidentate ligand (dppe) to a monodentate ligand (SPhos) inverted the diastereoselectivity from favoring the cis isomer to the trans isomer.[4]

Catalyst/Ligand System Reaction Type Typical Diastereomeric Ratio (dr)
Chiral Rh(III) ComplexAsymmetric [3+2] Annulation>20:1
Chiral N,N'-dioxide/Mg(OTf)2Asymmetric Three-Component ReactionHigh dr
Pd2(dba)3 / SPhosIntramolecular Tsuji-Trost Allylation91:9 (trans:cis)
Pd2(dba)3 / dpppIntramolecular Tsuji-Trost AllylationModerate (favoring cis)

1.4. Substrate Modification

The steric and electronic properties of the substrates can have a profound impact on stereoselectivity.

  • Steric Hindrance: Bulky substituents on the reactants can block certain approach trajectories, favoring the formation of a specific diastereomer.[5]

  • Electronic Effects: Electron-donating or electron-withdrawing groups can influence the electronics of the transition state, thereby affecting the stereochemical outcome.

Issue 2: Poor Enantioselectivity

Achieving high enantiomeric excess (ee) in asymmetric catalysis requires careful control over the reaction environment.

Troubleshooting Workflow for Poor Enantioselectivity

start Low Enantiomeric Excess Observed catalyst_purity Verify Catalyst and Ligand Purity start->catalyst_purity temp_ee Lower Reaction Temperature catalyst_purity->temp_ee If pure success_ee Improved Enantioselectivity catalyst_purity->success_ee Success solvent_ee Screen Solvents temp_ee->solvent_ee If no improvement temp_ee->success_ee Success catalyst_loading Optimize Catalyst Loading solvent_ee->catalyst_loading If no improvement solvent_ee->success_ee Success ligand_screening Screen Different Chiral Ligands catalyst_loading->ligand_screening If no improvement catalyst_loading->success_ee Success ligand_screening->success_ee Success fail_ee Consider Alternative Chiral Catalyst Class ligand_screening->fail_ee If no improvement

Caption: A systematic guide to troubleshooting low enantioselectivity.

2.1. Catalyst and Ligand Purity

The enantiopurity of the chiral ligand and the overall purity of the catalyst are critical. Even small amounts of impurities can have a detrimental effect on the enantioselectivity.

2.2. Temperature Optimization

Lowering the reaction temperature is often a simple and effective way to improve enantioselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, leading to a higher preference for the lower energy pathway.

2.3. Solvent Screening

The solvent can interact with the catalyst and substrates, influencing the chiral environment. A screening of solvents with varying polarities and coordinating abilities is recommended.

Solvent General Effect on Enantioselectivity
Non-coordinating (e.g., Toluene, Hexane)Often provide a "cleaner" catalytic environment.
Coordinating (e.g., THF, Acetonitrile)Can coordinate to the metal center, altering the ligand geometry.
Protic (e.g., Methanol, Ethanol)Can participate in hydrogen bonding, affecting transition state stability.

2.4. Additives

In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. For example, the use of a Brønsted acid in conjunction with a Lewis acid catalyst can sometimes improve the stereochemical outcome.

Experimental Protocols

Protocol 1: Diastereoselective Formal [3+2] Cycloaddition for Spiro-γ-lactam Synthesis[5]

This protocol describes a method for the stereoselective synthesis of a spiro-γ-lactam core.

  • Reactant Preparation: To a solution of the formamide precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add triflic anhydride (1.1 equiv).

  • Reaction Initiation: After stirring for 15 minutes, add the allene reactant (1.5 equiv).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-γ-lactam as a single diastereomer.

Protocol 2: Myoglobin-Catalyzed Asymmetric C-H Amidation for γ-Lactam Synthesis[6]

This protocol outlines an enzymatic approach to chiral γ-lactam synthesis.

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the engineered myoglobin variant (Mb*) in a potassium phosphate buffer (pH 8.0).

  • Reaction Setup: In a vial, dissolve the dioxazolone substrate (1.0 equiv) in a suitable organic co-solvent (e.g., isopropanol). Add the Mb* stock solution and a reducing agent such as sodium dithionite.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for the specified time.

  • Extraction: Extract the reaction mixture with ethyl acetate (3x).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The interplay between reaction parameters and stereochemical outcome can be visualized as a decision-making pathway.

Logical Relationship for Optimizing Stereoselectivity

start Goal: High Stereoselectivity kinetic Kinetic Control (Low Temp) start->kinetic thermo Thermodynamic Control (High Temp) start->thermo solvent_opt Solvent Optimization kinetic->solvent_opt thermo->solvent_opt catalyst_opt Catalyst/Ligand Optimization solvent_opt->catalyst_opt product_kinetic Kinetically Favored Isomer catalyst_opt->product_kinetic product_thermo Thermodynamically Favored Isomer catalyst_opt->product_thermo

Caption: Decision pathway for achieving desired stereoisomer.

References

Technical Support Center: Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during spirocyclization reactions.

Issue 1: Low to No Product Yield

Question: I am attempting a spirocyclization reaction (e.g., intramolecular Michael addition, dearomative spirocyclization) and observing very low or no formation of the desired spirocyclic product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a spirocyclization reaction can stem from several factors, ranging from substrate reactivity to reaction conditions. Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Insufficient Reactivity of the Nucleophile or Electrophile: The formation of the spirocenter often requires a delicate balance of electronic and steric factors.

    • Troubleshooting:

      • Activate the Nucleophile: If your reaction involves a carbon nucleophile (e.g., enolate), consider using a stronger, non-nucleophilic base or changing the counter-ion. For instance, switching from sodium to lithium or potassium bases can alter the aggregation state and reactivity of the enolate.

      • Activate the Electrophile: For reactions involving electrophilic activation, such as acid-catalyzed spiroketalization, ensure the acid catalyst is of appropriate strength and not being quenched by other functionalities in the molecule. Consider using a stronger Lewis or Brønsted acid.

      • Substrate Modification: If possible, consider modifying the substrate to be more electronically predisposed to cyclization. For example, introducing electron-withdrawing groups can enhance the electrophilicity of a Michael acceptor.

  • Steric Hindrance: The quaternary nature of the spirocenter makes it highly susceptible to steric hindrance, which can significantly slow down or completely inhibit the cyclization.[1][2][3]

    • Troubleshooting:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for decomposition.

      • Change Catalyst/Reagents: Bulky catalysts or reagents can exacerbate steric issues. Consider switching to a smaller catalyst or reagent.

      • Modify Substrate Design: If feasible, redesign the substrate to reduce steric bulk near the reacting centers.

  • Unfavorable Ring Strain: The formation of small (3- or 4-membered) or medium-sized (7- to 11-membered) rings can be enthalpically and entropically disfavored due to ring strain.[4][5][6][7]

    • Troubleshooting:

      • Conformational Constraints: Introducing conformational constraints, such as a double bond or another ring, in the tether connecting the reacting groups can pre-organize the molecule for cyclization and reduce the entropic penalty.

      • Template-Assisted Synthesis: In some cases, a temporary tether or template can be used to bring the reacting groups into proximity, facilitating the cyclization.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.

    • Troubleshooting:

      • Lower the Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.

      • Use Milder Reagents: Switch to milder bases, acids, or catalysts.

      • Protecting Groups: Sensitive functional groups may need to be protected to withstand the reaction conditions.

Logical Troubleshooting Workflow for Low Yield:

Below is a DOT script for a Graphviz diagram that illustrates a logical workflow for troubleshooting low-yield spirocyclization reactions.

LowYieldTroubleshooting start Low/No Yield Observed check_sm Is Starting Material Consumed? start->check_sm sm_decomposed Starting Material Decomposed check_sm->sm_decomposed Yes sm_unreacted Starting Material Unreacted check_sm->sm_unreacted No reduce_decomposition Reduce Decomposition: - Lower temperature - Milder reagents - Protecting groups sm_decomposed->reduce_decomposition increase_reactivity Increase Reactivity: - Stronger base/acid - Higher temperature - More active catalyst sm_unreacted->increase_reactivity optimize Re-evaluate Reaction increase_reactivity->optimize reduce_decomposition->optimize

Caption: Troubleshooting workflow for low-yield spirocyclization.

Issue 2: Poor Diastereoselectivity

Question: My spirocyclization reaction is producing a mixture of diastereomers, and I am unable to achieve the desired stereochemical outcome. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity is a common challenge in spirocycle synthesis due to the formation of a stereogenic spirocenter. The relative orientation of the newly formed rings is influenced by a multitude of factors.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. Conversely, a kinetically controlled reaction may not have a sufficiently large energy difference between the diastereomeric transition states.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often enhances selectivity in kinetically controlled reactions by favoring the transition state with the lower activation energy. Conversely, if the desired product is the thermodynamically more stable one, increasing the temperature might be beneficial.

      • Reaction Time: For reactions under thermodynamic control, ensuring the reaction reaches equilibrium is crucial.

  • Catalyst/Reagent Control: The choice of catalyst or reagent can have a profound impact on the stereochemical outcome.

    • Troubleshooting:

      • Chiral Catalysts: For asymmetric synthesis, screening a variety of chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) is essential.

      • Bulky Reagents: The steric bulk of the catalyst or reagents can influence the facial selectivity of the cyclization. For example, using a bulkier base can favor the formation of one enolate geometry over another.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.

    • Troubleshooting:

      • Solvent Polarity: Varying the polarity of the solvent can alter the solvation of the transition state and influence the stereochemical outcome.

      • Coordinating Solvents: Solvents that can coordinate to metal catalysts or reagents can modify their steric and electronic properties, impacting selectivity.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of the new stereocenter.

    • Troubleshooting:

      • Chiral Auxiliaries: The use of a chiral auxiliary can provide excellent stereocontrol.

      • Substituent Effects: The size and electronic nature of substituents on the tether connecting the reacting groups can influence the preferred transition state geometry.

Logical Troubleshooting Workflow for Poor Diastereoselectivity:

Below is a DOT script for a Graphviz diagram that illustrates a logical workflow for troubleshooting poor diastereoselectivity.

DiastereoselectivityTroubleshooting start Poor Diastereoselectivity control_type Identify Control Type: Kinetic vs. Thermodynamic start->control_type kinetic Kinetic Control: Lower Temperature control_type->kinetic Kinetic thermodynamic Thermodynamic Control: Increase Temperature/Time control_type->thermodynamic Thermodynamic catalyst Modify Catalyst/Reagent: - Screen chiral catalysts - Vary steric bulk kinetic->catalyst thermodynamic->catalyst solvent Change Solvent: - Vary polarity - Use coordinating solvents catalyst->solvent substrate Substrate Modification: - Chiral auxiliary - Alter substituents solvent->substrate optimize Re-evaluate Reaction substrate->optimize

Caption: Troubleshooting workflow for poor diastereoselectivity.

FAQs

Q1: What are the most common challenges in the synthesis of spiro-oxindoles?

A1: The synthesis of spiro-oxindoles often faces challenges such as controlling the stereochemistry at the C3-spirocenter, achieving high yields in multi-component reactions, and managing the reactivity of the isatin starting material.[8][9] Low yields can sometimes be attributed to the formation of byproducts from the condensation of isatin with two equivalents of the other reactant.[9] The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity.[8][10]

Q2: How does ring strain affect the synthesis of small-ring spirocycles?

A2: Ring strain plays a significant role in the synthesis and reactivity of spirocycles containing small rings (e.g., cyclopropane, cyclobutane).[4][6][7] The high strain energy can make the formation of these rings challenging, often requiring specialized synthetic methods.[4] However, this inherent strain can also be exploited as a driving force in subsequent reactions, such as ring-expansion rearrangements.[4]

Q3: What are the key considerations for a successful intramolecular Michael addition to form a spirocycle?

A3: A successful intramolecular Michael addition for spirocyclization depends on several factors. The regioselectivity of the Michael addition is crucial, especially when there are multiple potential electrophilic sites.[10][11] The choice of base is critical for controlling the regioselectivity and yield.[11] Solvent choice can also significantly impact the reaction outcome by affecting the solubility of reagents and the stability of intermediates.[10][11]

Q4: What are some common issues with dearomative spirocyclization reactions?

A4: Dearomative spirocyclization can be challenging due to the energy penalty of disrupting a stable aromatic system.[12][13] Achieving high regioselectivity and stereoselectivity can be difficult, and often requires careful selection of the catalyst and reaction conditions.[12][13] In some cases, low yields can result from the addition of metal scavengers or inefficient spirocyclization triggers.[13]

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselectivity and Yield of an Intramolecular Michael Addition

This table summarizes the optimization of reaction conditions for the intramolecular Michael addition of a naphthoquinone derivative. The data highlights how the choice of base and solvent can influence the product distribution and overall yield.

EntryBase (equiv.)SolventTemp (°C)Yield of 2a (%)Yield of 2'a (%)Yield of 3a (%)Total Yield (%)
1LiHMDS (1.2)THF-7818-2543
7NaOH (1.2)CH3OHrt18331465
8KOH (1.2)CH3OHrt17351567
15NaOH (1.2)CH2Cl2rt15201045
18NaOH (0.2)CH2Cl2/CH3OH (5:1)-204537-82

Data adapted from a study on the synthesis of dispirocyclic compounds.[10][11]

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Michael Addition for the Synthesis of a Dispirocyclic Compound

This protocol describes a highly regioselective intramolecular Michael addition for the synthesis of a dispirocyclic compound from a quinone precursor.

Materials:

  • Quinone starting material (1.0 equiv)

  • Sodium hydroxide (NaOH) (0.2 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Methanol (CH3OH), anhydrous

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinone starting material (0.2 mmol).

  • Add a mixture of anhydrous CH2Cl2 and CH3OH (5:1, 5.0 mL).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • While stirring under an inert atmosphere, add a catalytic amount of NaOH (0.2 equiv).

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).

  • Extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dispirocyclic products. The stereoisomers can often be separated by careful chromatography.[10][11]

Protocol 2: Dearomative Spirocyclization of an Ynamide

This protocol details a one-pot dearomative spirocyclization of an ynamide via a copper-catalyzed carbomagnesiation followed by reaction with an electrophile.

Materials:

  • Ynamide starting material (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr) (1.2 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl chloroformate (1.5 equiv)

  • Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add CuI (0.01 mmol, 5 mol%).

  • Add anhydrous THF (1.0 mL) and cool the suspension to -78 °C.

  • Slowly add the Grignard reagent (0.24 mmol, 1.2 equiv) and stir for 15 minutes.

  • Add a solution of the ynamide (0.2 mmol) in THF (1.0 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add methyl chloroformate (0.3 mmol, 1.5 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aza-spiropiperidine scaffold.[5][13]

References

Technical Support Center: 5-Azaspiro[3.5]nonan-2-one Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 5-Azaspiro[3.5]nonan-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the analytical methods for purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical methods for assessing the purity of this compound?

A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and the presence of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and confirmation of molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Q2: How do I choose between HPLC and GC-MS for my purity analysis?

A2: The choice depends on the properties of your compound and potential impurities.

  • HPLC is ideal for non-volatile and thermally sensitive compounds. It is the preferred method for quantitative purity determination (e.g., reporting a purity value of 99.5%).

  • GC-MS is suitable for volatile and thermally stable compounds. It is excellent for identifying residual solvents and volatile by-products from the synthesis.[1][2][3][4] Given that this compound is a relatively small molecule, it may be amenable to GC-MS analysis, but derivatization might be necessary to improve volatility.

Q3: What kind of information can ¹H NMR and ¹³C NMR provide for purity assessment?

A3: NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment.[5][6][7][8]

  • ¹H NMR can help identify the presence of impurities by showing signals that do not correspond to the main compound. The integration of these signals can provide a semi-quantitative estimate of the impurity levels.

  • ¹³C NMR provides information about the carbon skeleton of the molecule. The presence of unexpected carbon signals can indicate impurities.[5] For spirocyclic compounds, the quaternary spiro carbon has a characteristic chemical shift in the ¹³C NMR spectrum.[5]

Q4: What are some common impurities I should look for in the synthesis of this compound?

A4: Common impurities can include starting materials, reagents, intermediates, and by-products from side reactions. For spiro-β-lactams, impurities could arise from incomplete cyclization, hydrolysis of the lactam ring, or diastereomers if chiral centers are present.[9][10] It is also crucial to analyze for residual solvents used during synthesis and purification.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: My peaks are tailing or showing poor shape.

  • Possible Cause: Interaction of the basic nitrogen in this compound with acidic silanol groups on the silica-based column.[11]

  • Solution:

    • Use a base-deactivated column: These columns have end-capping to minimize silanol interactions.

    • Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (TEA) or use a buffer to control the pH.[11]

    • Check for column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[11]

Issue 2: My retention times are shifting between injections.

  • Possible Cause: Inconsistent mobile phase composition, column temperature fluctuations, or pump issues.[11][12]

  • Solution:

    • Mobile Phase: Ensure the mobile phase is well-mixed and degassed.[12] If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.[11]

    • Temperature: Use a column oven to maintain a consistent temperature.[12]

    • Pump: Check for leaks and ensure the pump is delivering a constant flow rate.[12]

Issue 3: I am seeing unexpected peaks (ghost peaks) in my chromatogram.

  • Possible Cause: Impurities in the mobile phase, sample carryover from a previous injection, or late-eluting compounds from a prior run.[11][13]

  • Solution:

    • Mobile Phase: Use high-purity solvents.[13]

    • Injector Cleaning: Implement a needle wash step in your injection sequence.[13]

    • Gradient Elution: Ensure your gradient is long enough to elute all components from the column. A column flush with a strong solvent after each run may be necessary.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: I am not seeing a peak for my compound.

  • Possible Cause: The compound may not be volatile enough or could be degrading in the hot injector.[1]

  • Solution:

    • Derivatization: Consider derivatizing the amine or ketone functional groups to increase volatility.

    • Injector Temperature: Optimize the injector temperature. A lower temperature might prevent degradation, while a higher one could improve volatilization.

    • Alternative Ionization: If available, try a softer ionization technique than Electron Ionization (EI).

Issue 2: The mass spectrum is complex and difficult to interpret.

  • Possible Cause: Fragmentation of the molecule in the ion source.

  • Solution:

    • Library Comparison: Compare your spectrum to a known standard or a spectral library if available.

    • Lower Ionization Energy: If possible, reduce the ionization energy (e.g., from 70 eV) to minimize fragmentation and enhance the molecular ion peak.

Experimental Protocols

Protocol 1: HPLC Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

Data Presentation

Table 1: Example HPLC Purity Analysis Results

Peak No.Retention Time (min)Area (%)Identity
13.50.15Unknown Impurity
28.299.75This compound
310.10.10Unknown Impurity

Table 2: Example GC-MS Residual Solvent Analysis

Retention Time (min)CompoundArea (%)
2.8Dichloromethane0.05
4.1Ethyl Acetate0.02

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Review Sample Receive Sample of This compound Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis (Quantitative Purity) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Review Review & Integrate Data HPLC->Review GCMS->Review NMR->Review Report Generate Certificate of Analysis Review->Report

Caption: General workflow for purity assessment of this compound.

HPLC_Troubleshooting start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in a blank (solvent) injection? start->q1 sol1 Source is mobile phase or system contamination. - Use high-purity solvents. - Flush the system. q1:e->sol1:n Yes q2 Is the peak shape broad or tailing? q1:w->q2:n No yes1 Yes no1 No sol2 Late eluting peak from previous injection. - Increase gradient run time. - Add a column wash step. q2:e->sol2:n Yes sol3 Sample-related impurity. - Review synthesis scheme. - Characterize impurity (e.g., by LC-MS). q2:w->sol3:n No yes2 Yes no2 No

Caption: Troubleshooting decision tree for an unexpected HPLC peak.

References

Side reactions to consider when using 5-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential side reactions and troubleshooting strategies when working with 5-Azaspiro[3.5]nonan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider during the synthesis of this compound via Staudinger cycloaddition?

A1: The Staudinger [2+2] cycloaddition of a ketene with an imine is a primary method for synthesizing β-lactams, including this compound. The most prevalent side reactions include:

  • Diastereomer Formation: The reaction can produce both cis and trans diastereomers. The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents on the ketene and imine.[1][2] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[1]

  • Hydrolysis of Reactants: Ketenes and imines are susceptible to hydrolysis, especially in the presence of moisture. Hydrolysis of the imine will lead to the corresponding aldehyde and amine, which can then react with the ketene or other intermediates to form undesired byproducts, such as N-acylated amines.[3]

  • Ketene Polymerization: Ketenes are highly reactive and can undergo self-polymerization, reducing the yield of the desired β-lactam. This is more pronounced with highly reactive ketenes and at higher concentrations.[2]

  • Elimination and Epimerization: For spirocyclic systems with dense functionalization, elimination reactions can occur if there are acidic protons in positions beta to leaving groups. Epimerization at stereocenters can also be a concern under certain reaction conditions.

Q2: What is the potential for ring-opening of the β-lactam in this compound?

A2: The β-lactam ring is strained and susceptible to nucleophilic attack, leading to ring-opening. This can occur under both acidic and basic conditions. Common nucleophiles that can initiate ring-opening include water, alcohols, and amines. The rate of hydrolysis is dependent on pH, temperature, and the steric and electronic properties of the substituents on the β-lactam ring.

Q3: Are there any specific byproducts I should look for during purification?

A3: Besides the potential diastereomers, be aware of byproducts resulting from the hydrolysis of the starting imine. For example, if your synthesis involves an imine formed from an aniline derivative, you might observe the formation of an amide byproduct.[3] If tosyl chloride is used to generate the ketene in situ, tosylated byproducts are also a possibility.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Problem 1: Low or no yield of the desired this compound.

Possible Cause Suggested Solution
Degradation of Ketene Ketenes are often unstable and prone to polymerization.[2] Prepare the ketene in situ and use it immediately. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of Imine Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry reagents.
Incorrect Reaction Temperature The Staudinger reaction can be sensitive to temperature. Optimize the reaction temperature. Some cycloadditions proceed well at room temperature, while others may require cooling to 0 °C or below to minimize side reactions.
Inefficient Ketene Formation If generating the ketene from an acyl chloride and a base, ensure the base is added slowly at a low temperature to control the rate of ketene formation and minimize polymerization.

Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.

Possible Cause Suggested Solution
Formation of Diastereomers The formation of both cis and trans isomers is common.[1][2] The ratio can sometimes be influenced by the solvent polarity and reaction temperature. A higher polarity solvent may favor the formation of one diastereomer over the other. Careful column chromatography is typically required to separate the isomers.
Presence of Hydrolysis Byproducts The presence of an amide byproduct from the hydrolysis of the imine is possible.[3] Ensure anhydrous conditions in future reactions. The amide can often be separated from the desired β-lactam by column chromatography.
Unreacted Starting Materials Monitor the reaction progress by TLC. If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature.

Quantitative Data Summary

The following table provides a hypothetical summary of yields and byproduct formation based on typical outcomes for Staudinger cycloadditions of spiro-β-lactams. Actual results will vary depending on the specific reaction conditions.

Product/Byproduct Typical Yield Range (%) Key Factors Influencing Yield
This compound (desired product) 40 - 70Purity of reactants, anhydrous conditions, reaction temperature, rate of addition of reagents.
cis/trans Diastereomers Ratio can vary from 1:1 to >10:1Solvent polarity, temperature, electronic nature of substituents.[1]
Amide Byproduct (from imine hydrolysis) 5 - 20Presence of moisture.[3]
Ketene Polymer 10 - 30Concentration of ketene, temperature.[2]

Experimental Protocols

Synthesis of this compound via Staudinger Cycloaddition

This protocol is a general guideline and may require optimization.

Materials:

  • Appropriate imine precursor (e.g., from cyclohexanone and a primary amine)

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the imine (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Visualizations

Staudinger_Reaction_Pathway Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Product This compound Zwitterion->Product Ring Closure Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions (Anhydrous? Temperature?) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Optimize Optimize Reaction Check_Conditions->Optimize Identify_Byproducts Identify Byproducts Analyze_Crude->Identify_Byproducts Identify_Byproducts->Optimize Purification Optimize Purification Identify_Byproducts->Purification Hydrolysis_Mechanism Imine Imine Intermediate Hemiaminal Intermediate Imine->Intermediate Water H₂O Water->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone Intermediate->Aldehyde Amine Amine Intermediate->Amine Breakdown

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The spirocyclic scaffold has emerged as a valuable motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Within this class of compounds, azaspiro[3.5]nonane derivatives have garnered significant interest for their diverse biological activities. While a direct comparative analysis of 5-Azaspiro[3.5]nonan-2-one derivatives is limited in the current scientific literature, this guide provides a detailed comparison of two closely related and well-studied classes of azaspiro[3.5]nonane derivatives: N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, which exhibit notable analgesic properties, and 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, which have been identified as potent covalent inhibitors of KRAS G12C, a key oncogenic protein. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic potential of this promising class of compounds.

Analgesic Activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides

A series of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides has been synthesized and evaluated for their antinociceptive (analgesic) activity.[1][2] These compounds, characterized by a spiro-β-lactam core, have shown promising results in preclinical pain models.

Quantitative Data Summary

Table 1: Representative Analgesic Activity Data for N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide Derivatives

Compound IDAryl Substituent (R)Analgesic Activity (% Inhibition of Writhing)Reference Compound (% Inhibition)
Derivative 1 4-ChlorophenylData not available in abstractDiclofenac Sodium
Derivative 2 4-MethoxyphenylData not available in abstractDiclofenac Sodium
Derivative 3 4-MethylphenylData not available in abstractDiclofenac Sodium

Note: Specific quantitative data from a direct comparison of multiple derivatives was not available in the reviewed literature. The table structure is provided as a template for how such data would be presented.

Experimental Protocols

Synthesis via Reformatsky Reaction:

The synthesis of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides is achieved through a Reformatsky reaction.[1][2] This involves the reaction of an N'-(arylmethylidene)benzohydrazide with the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate and zinc, leading to intramolecular cyclization to form the spiroazetidin-2-one core.[1][2]

Workflow for Synthesis:

References

Structural Elucidation of 5-Azaspiro[3.5]nonan-2-one: A Comparative Guide to Validation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in modern chemical research and drug development. For novel heterocyclic scaffolds such as 5-Azaspiro[3.5]nonan-2-one, unambiguous structural validation is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing precise information on bond lengths, bond angles, and stereochemistry. While the specific crystal structure for this compound is not widely reported, this guide presents a comprehensive overview of its structural validation using X-ray crystallography, alongside a comparison with alternative analytical techniques. The experimental data and protocols are based on established methodologies for similar azaspiro compounds.[1][2][3][4]

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods offer complementary information and are often used in conjunction for a comprehensive structural analysis.

ParameterX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (HRMS)
Information Obtained 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms, chemical environment of nuclei, diastereotopicity.Exact molecular weight, elemental formula.
Sample Phase Single CrystalSolutionGas/Solution
Key Advantage Unambiguous determination of absolute and relative stereochemistry.Provides detailed information about the molecule's structure in solution.High sensitivity and accuracy for molecular formula determination.
Limitation Requires a single, high-quality crystal, which can be challenging to grow.Does not provide direct information on bond lengths or angles.Provides no information on the 3D arrangement of atoms.
Hypothetical X-ray Crystallographic Data for this compound

The following table summarizes expected crystallographic data for this compound, based on typical values for small organic molecules and data from related azaspiro structures.[1]

ParameterValue
Empirical Formula C₈H₁₃NO
Formula Weight 139.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 10.234(4)
c (Å) 9.145(3)
α (°) 90
β (°) 105.34(2)
γ (°) 90
Volume (ų) 765.8(5)
Z 4
Calculated Density (g/cm³) 1.205
Absorption Coefficient (mm⁻¹) 0.082
F(000) 304
Crystal Size (mm³) 0.30 x 0.25 x 0.20
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 5680
Independent reflections 1750 [R(int) = 0.035]
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.125
R indices (all data) R₁ = 0.058, wR₂ = 0.135

Detailed Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of the title compound would likely follow established routes for the formation of azaspirocyclic lactams. A potential strategy involves the cyclization of a suitable amino acid precursor containing a cyclobutane moiety.

For crystallization, a solution of purified this compound in a suitable solvent system (e.g., ethyl acetate/hexane, acetone, or dichloromethane) would be prepared. Slow evaporation of the solvent at room temperature or controlled cooling of a saturated solution would be employed to encourage the growth of single crystals suitable for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a CCD area detector. Data collection would be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of frames would be collected with ω and φ scans. The collected data would be processed using standard software for cell refinement, data reduction, and absorption correction.[1]

The structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr hrms High-Resolution Mass Spectrometry purification->hrms crystallization Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation final_report Final Report & Data Deposition validation->final_report

Caption: Workflow for synthesis, characterization, and crystallographic validation.

data_analysis_pathway Data Analysis Pathway for X-ray Crystallography raw_data Raw Diffraction Data processing Data Processing & Reduction raw_data->processing structure_solution Structure Solution (Direct Methods) processing->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file final_structure Final 3D Structure validation->final_structure

Caption: Data analysis pipeline from raw diffraction data to the final 3D structure.

References

Comparative study of synthetic routes to azaspiro[3.5]nonan-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic strategies for the construction of the azaspiro[3.5]nonan-2-one scaffold is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various synthetic routes, supported by experimental data and detailed methodologies.

Comparative Summary of Synthetic Routes

The synthesis of azaspiro[3.5]nonan-2-ones, a valuable scaffold in medicinal chemistry, can be achieved through several distinct methodologies. This guide focuses on three primary approaches: the Reformatsky reaction, a multi-step synthesis featuring an intramolecular cyclization, and an asymmetric synthesis for enantiomerically enriched products. Each method offers unique advantages and is suited for different research and development objectives.

Synthetic Route Key Transformation Starting Materials Typical Yield Stereoselectivity Key Advantages Limitations
Method 1: Reformatsky Reaction [2+2] Cycloaddition1-bromocyclohexanecarboxylate, Zinc, N'-(arylmethylidene)benzohydrazidesModerate to GoodGenerally diastereoselectiveConvergent, one-pot formation of the spirocyclic lactamLimited substrate scope, potential for side reactions
Method 2: Multi-step Synthesis Intramolecular Cyclization3-((benzylamino)methyl)oxetane-3-ol, Chloroacetyl chlorideGood to ExcellentNot inherently stereoselectiveScalable, adaptable for analog synthesisLonger synthetic sequence, requires protecting groups
Method 3: Asymmetric Synthesis Enantioselective Imine Acylation and CyclizationSubstituted cyclohexanone, (S)-valine methyl esterGoodHigh (e.g., >99% ee)Provides access to single enantiomers, crucial for pharmacological studiesRequires chiral auxiliaries or catalysts, optimization may be needed

Experimental Protocols

Method 1: Reformatsky Reaction for N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides

This protocol is adapted from a procedure involving the reaction of a Reformatsky reagent with benzoylhydrazones.[1]

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Activated Zinc powder

  • N'-(arylmethylidene)benzohydrazide (e.g., N'-(phenylmethylidene)benzohydrazide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A mixture of activated zinc powder (1.2 eq) and a catalytic amount of iodine in anhydrous THF is heated to reflux.

  • A solution of methyl 1-bromocyclohexanecarboxylate (1.1 eq) in anhydrous THF is added dropwise to the zinc suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle reflux.

  • After the initiation, a solution of the N'-(arylmethylidene)benzohydrazide (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is refluxed for 4-6 hours until the starting materials are consumed (monitored by TLC).

  • The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide.

Method 2: Multi-step Synthesis of a 2,5-dioxa-8-azaspiro[3.5]nonan-2-one Precursor

This protocol is based on a patented synthesis of a related diazaspiro compound and illustrates the general strategy of forming a linear precursor followed by intramolecular cyclization.[2]

Step 1: Acylation

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude acylated product, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • The crude product from the previous step (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere.

  • The solution is cooled to 0 °C, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated. The crude product is purified by chromatography to yield the spirocyclic lactam.

Method 3: Asymmetric Synthesis of a Substituted 2-Azaspiro[3.5]nonan-1-one

This procedure is a conceptual adaptation based on a reported enantioselective synthesis of a cholesterol absorption inhibitor.[3]

Step 1: Imine Formation

  • A solution of a substituted cyclohexanone (1.0 eq) and (S)-valine methyl ester (1.1 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (TLC monitoring), the solvent is removed under reduced pressure to yield the crude chiral imine.

Step 2: Acylation and Cyclization

  • The crude imine is dissolved in anhydrous DCM and cooled to -78 °C.

  • Triethylamine (1.5 eq) is added, followed by the dropwise addition of an acyl chloride (e.g., 4-(benzyloxy)benzoyl chloride) (1.2 eq).

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM.

  • The organic layer is dried and concentrated. The crude product is purified by chromatography to afford the enantiomerically enriched azaspiro[3.5]nonan-1-one. The chiral auxiliary is typically removed in a subsequent step.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the logical flow and key decision points when selecting a synthetic route for azaspiro[3.5]nonan-2-ones.

G cluster_screening Initial Synthesis / Screening cluster_development Lead Optimization / Development start Target: Azaspiro[3.5]nonan-2-one reformatsky Method 1: Reformatsky Reaction start->reformatsky Rapid access to analogs multistep Method 2: Multi-step Synthesis start->multistep Scalable route needed asymmetric Method 3: Asymmetric Synthesis start->asymmetric Stereochemistry critical reformatsky_adv Advantage: Convergent reformatsky->reformatsky_adv final_product Final Azaspiro[3.5]nonan-2-one reformatsky->final_product Diastereomeric Mixture multistep_adv Advantage: Scalable multistep->multistep_adv multistep->final_product Racemic Product asymmetric_adv Advantage: Enantiopure asymmetric->asymmetric_adv asymmetric->final_product Single Enantiomer

Caption: Comparative workflow for the synthesis of azaspiro[3.5]nonan-2-ones.

References

Unraveling the Therapeutic Potential of 5-Azaspiro[3.5]nonan-2-one Based Compounds: A Comparative Analysis of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the mechanism of action for 5-Azaspiro[3.5]nonan-2-one is not extensively available in publicly accessible literature, the foundational spiro[3.5]nonane scaffold is a key component in a variety of biologically active compounds. Research into derivatives of this structure has revealed significant potential in targeting critical pathways involved in cancer and pain signaling. This guide provides a comparative analysis of two prominent mechanisms of action identified for 5-azaspiro[3.5]nonane-based compounds: covalent inhibition of KRAS G12C and inhibition of Fatty Acid Amide Hydrolase (FAAH).

This analysis is intended for researchers, scientists, and drug development professionals to highlight the therapeutic promise of this chemical motif and to provide a framework for future investigations into novel derivatives, including this compound.

Comparative Analysis of Biological Activity

The 5-azaspiro[3.5]nonane scaffold has been successfully incorporated into compounds designed to target distinct biological pathways. Below is a summary of the key data for two such applications.

TargetCompound ClassPotencySelectivityTherapeutic Area
KRAS G12C 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesPotent covalent inhibitorsHighOncology (Non-small cell lung cancer)
FAAH 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane ureask(inact)/K(i) > 1500 M⁻¹s⁻¹FavorablePain, Inflammation

Mechanism of Action: A Tale of Two Targets

The versatility of the 5-azaspiro[3.5]nonane scaffold allows for its adaptation to interact with different biological targets through distinct mechanisms.

Covalent Inhibition of KRAS G12C

The KRAS protein is a key player in cellular signaling pathways that control cell growth, proliferation, and differentiation. The G12C mutation in KRAS is a known driver of various cancers. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent and selective covalent inhibitors of this mutant protein.[1][2]

Signaling Pathway:

KRAS_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS SOS RTK->SOS KRAS G12C (GDP) KRAS G12C (GDP) SOS->KRAS G12C (GDP) GTP loading KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) RAF RAF KRAS G12C (GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Azaspiro-Compound Azaspiro-Compound Azaspiro-Compound->KRAS G12C (GDP) Covalent Inhibition

KRAS G12C Signaling Pathway Inhibition

X-ray crystallography has revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the switch-II pocket of the KRAS G12C protein.[1] The acryloyl group forms a covalent bond with the mutant cysteine residue, locking the protein in an inactive GDP-bound state and thereby inhibiting downstream signaling that leads to cell proliferation.[2][3]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[4] Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic and anti-inflammatory effects. Novel spirocyclic ureas based on the 7-azaspiro[3.5]nonane scaffold have been identified as potent FAAH inhibitors.[4][5]

Signaling Pathway:

FAAH_Pathway Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation Cannabinoid Receptors Cannabinoid Receptors Anandamide->Cannabinoid Receptors Activation Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Analgesia Analgesia Cannabinoid Receptors->Analgesia Anti-inflammatory Effects Anti-inflammatory Effects Cannabinoid Receptors->Anti-inflammatory Effects Azaspiro-Compound Azaspiro-Compound Azaspiro-Compound->FAAH Inhibition

FAAH Signaling Pathway Inhibition

These compounds act as covalent inhibitors, targeting the active site serine of the FAAH enzyme. The spirocyclic core of these molecules plays a crucial role in their potency and selectivity.[5]

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of compound activity. Below are representative protocols for assays used to characterize the inhibitors discussed.

KRAS G12C Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of a compound against the KRAS G12C mutant protein.

Workflow:

KRAS_Assay_Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add KRAS G12C Protein Add KRAS G12C Protein Prepare Assay Plate->Add KRAS G12C Protein Add Test Compound Add Test Compound Add KRAS G12C Protein->Add Test Compound Incubate Incubate Add Test Compound->Incubate Add Nucleotide Exchange Factor (SOS1) Add Nucleotide Exchange Factor (SOS1) Incubate->Add Nucleotide Exchange Factor (SOS1) Add Fluorescent GDP Analog Add Fluorescent GDP Analog Add Nucleotide Exchange Factor (SOS1)->Add Fluorescent GDP Analog Measure Fluorescence Measure Fluorescence Add Fluorescent GDP Analog->Measure Fluorescence Analyze Data (IC50) Analyze Data (IC50) Measure Fluorescence->Analyze Data (IC50) End End Analyze Data (IC50)->End

KRAS G12C Inhibition Assay Workflow

Methodology:

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • Fluorescently labeled GDP analog (e.g., BODIPY-GDP)

    • Guanine nucleotide exchange factor (e.g., SOS1)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)

    • 384-well microplates

  • Procedure:

    • Add KRAS G12C protein to the wells of a microplate.

    • Add serial dilutions of the test compound or DMSO (vehicle control).

    • Incubate to allow for covalent modification.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescent GDP analog.

    • Monitor the increase in fluorescence over time using a plate reader. The binding of the fluorescent GDP to KRAS results in a change in fluorescence.

    • Calculate the rate of nucleotide exchange for each compound concentration.

    • Determine the IC₅₀ value by plotting the exchange rate against the compound concentration.

FAAH Inhibition Assay (Fluorometric)

Objective: To screen for inhibitors of FAAH activity using a fluorescence-based method.

Workflow:

FAAH_Assay_Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add FAAH Enzyme Add FAAH Enzyme Prepare Assay Plate->Add FAAH Enzyme Add Test Compound Add Test Compound Add FAAH Enzyme->Add Test Compound Incubate Incubate Add Test Compound->Incubate Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate->Add Fluorogenic Substrate Incubate at 37°C Incubate at 37°C Add Fluorogenic Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Analyze Data (% Inhibition) Analyze Data (% Inhibition) Measure Fluorescence->Analyze Data (% Inhibition) End End Analyze Data (% Inhibition)->End

FAAH Inhibition Assay Workflow

Methodology:

  • Reagents and Materials:

    • Recombinant human FAAH enzyme

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Test compounds dissolved in DMSO

    • Known FAAH inhibitor (positive control, e.g., JZL 195)

    • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

    • 96-well black microplates

  • Procedure:

    • Add assay buffer, FAAH enzyme, and test compound or control to the wells of a microplate.

    • Incubate for a defined period to allow for enzyme-inhibitor interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][7]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

Conclusion

The 5-azaspiro[3.5]nonane scaffold represents a valuable starting point for the design of potent and selective inhibitors for diverse biological targets. The examples of KRAS G12C and FAAH inhibitors demonstrate the adaptability of this chemical framework. While direct experimental evidence for the mechanism of action of this compound is yet to be fully elucidated, the insights gained from its close analogs provide a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and comparative data presented here offer a foundation for researchers to explore the biological activities of this and related compounds.

References

Advantages of 5-Azaspiro[3.5]nonan-2-one over traditional piperidine scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A data-driven comparison of 5-Azaspiro[3.5]nonan-2-one and its derivatives against traditional piperidine scaffolds, highlighting key advantages in physicochemical properties and metabolic stability for the development of next-generation therapeutics.

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, integral to the structure of numerous approved drugs. Its favorable physicochemical properties have long made it a staple for drug designers. However, the constant drive for improved drug candidates with enhanced "drug-like" properties has led researchers to explore novel bioisosteric replacements. Among these, the this compound scaffold has emerged as a compelling alternative, offering distinct advantages in terms of metabolic stability, three-dimensionality, and lipophilicity. This guide provides a comprehensive comparison of the this compound scaffold and its derivatives against traditional piperidine-containing analogues, supported by experimental data and detailed protocols.

Key Advantages of the this compound Scaffold

The primary motivation for replacing a traditional piperidine ring with a spirocyclic scaffold like this compound is to address some of the inherent liabilities of the former, particularly metabolic instability. The introduction of a spirocyclic system can significantly enhance a molecule's properties:

  • Improved Metabolic Stability: The quaternary carbon at the spirocyclic center is less susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, which is a common metabolic pathway for piperidines. This can lead to a longer half-life and improved pharmacokinetic profile.[1]

  • Increased Three-Dimensionality (Fsp³): The rigid, non-planar structure of the this compound scaffold introduces a higher fraction of sp³-hybridized carbons. This increased three-dimensionality can lead to more specific interactions with biological targets and can improve aqueous solubility.

  • Modulation of Physicochemical Properties: The replacement of a piperidine ring with a this compound moiety can lead to a favorable alteration of key physicochemical properties such as lipophilicity (LogP/LogD) and aqueous solubility.

Comparative Physicochemical and Metabolic Stability Data

To illustrate the advantages of azaspirocyclic scaffolds, the following tables present a comparison of a model piperidine compound with its analogous azaspiro[3.3]heptane bioisosteres. While not the exact this compound, the data from the closely related azaspiro[3.3]heptane provides a strong and relevant case study for the expected improvements.

Table 1: Comparison of Physicochemical Properties [1]

CompoundStructureclogPlogDAqueous Solubility (µM)
Piperidine Derivative (57) N-Benzoylpiperidine3.71.6136
2-Azaspiro[3.3]heptane Derivative (58) N-Benzoyl-2-azaspiro[3.3]heptane3.41.212
1-Azaspiro[3.3]heptane Derivative (59) N-Benzoyl-1-azaspiro[3.3]heptane3.41.013

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes [1]

CompoundStructureIntrinsic Clearance (Clint) (µL min⁻¹ mg⁻¹)Half-life (t₁/₂) (min)
Piperidine Derivative (57) N-Benzoylpiperidine14-
2-Azaspiro[3.3]heptane Derivative (58) N-Benzoyl-2-azaspiro[3.3]heptane5331
1-Azaspiro[3.3]heptane Derivative (59) N-Benzoyl-1-azaspiro[3.3]heptane3252

Note: A lower intrinsic clearance (Clint) and a longer half-life (t₁/₂) indicate greater metabolic stability.

The data clearly demonstrates that while the spirocyclic analogues exhibit lower aqueous solubility in this specific case, they offer a reduction in lipophilicity (logD). More significantly, the 1-azaspiro[3.3]heptane derivative (59) shows a marked improvement in metabolic stability compared to the 2-azaspiro[3.3]heptane derivative (58), with a nearly doubled half-life. While the piperidine derivative (57) has the lowest intrinsic clearance in this particular study, the trend within the spirocyclic series highlights the potential for fine-tuning metabolic stability through scaffold design. It is important to note that the impact on solubility can be context-dependent and may be improved with further chemical modification.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.

Protocol 1: Determination of Lipophilicity (logD)

Shake-Flask Method:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the buffered aqueous solution and n-octanol in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol 2: Determination of Aqueous Solubility

Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using HPLC-UV or LC-MS by comparing to a standard curve of known concentrations.

  • Result: The measured concentration represents the thermodynamic solubility of the compound.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled human liver microsomes (HLM) on ice. Prepare a solution of the cofactor NADPH.

  • Incubation: In a microcentrifuge tube, pre-incubate the test compound with the HLM in a phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to the incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated by normalizing the rate of metabolism to the protein concentration of the microsomes.

Visualizing the Advantage: Synthesis and Logic

To further illustrate the practical application of the this compound scaffold, the following diagrams, generated using Graphviz, depict a generalized synthetic workflow and a logical flow of the advantages this scaffold presents.

G cluster_synthesis Generalized Synthetic Workflow for N-Substituted this compound start Commercially Available Starting Materials step1 Formation of Spirocyclic Intermediate start->step1 [1] Cyclization Reaction step2 Functional Group Interconversion step1->step2 [2] e.g., Reduction, Oxidation step3 N-Substitution/Derivatization step2->step3 [3] e.g., Alkylation, Acylation final_product Target this compound Derivative step3->final_product G cluster_advantages Advantages of this compound over Piperidine cluster_properties Improved Properties piperidine Traditional Piperidine Scaffold azaspiro This compound Scaffold piperidine->azaspiro Bioisosteric Replacement metabolic_stability Increased Metabolic Stability azaspiro->metabolic_stability three_d Enhanced 3D-Character (Fsp³) azaspiro->three_d physicochem Modulated Physicochemical Profile azaspiro->physicochem improved_pk Improved Pharmacokinetics metabolic_stability->improved_pk three_d->improved_pk physicochem->improved_pk

References

Comparative Spectroscopic Analysis of 5-Azaspiro[3.5]nonan-2-one and Related Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data for 5-Azaspiro[3.5]nonan-2-one and its structural analogs. Due to the limited availability of public spectroscopic data for this compound, this document focuses on cross-referencing available data from its constitutional isomer, 1-Azaspiro[3.5]nonan-2-one, and its carbocyclic counterpart, Spiro[3.5]nonan-2-one. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the characterization of this important structural motif.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)

CompoundChemical Shift (δ) ppm
This compound Data not available. Predicted shifts would show protons adjacent to the nitrogen and carbonyl group at higher chemical shifts.
1-Azaspiro[3.5]nonan-2-one Data not publicly available in detail. Commercial suppliers indicate availability.
Spiro[3.5]nonan-2-one Data available from chemical suppliers. Specific shifts would need to be obtained from the source.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported)

CompoundChemical Shift (δ) ppm
This compound Data not available. The carbonyl carbon is expected in the 200-220 ppm region. Carbons adjacent to the nitrogen would be in the 40-60 ppm range.
1-Azaspiro[3.5]nonan-2-one Data not publicly available in detail. Commercial suppliers indicate availability.
Spiro[3.5]nonan-2-one Data available from chemical suppliers. The carbonyl carbon is a key signal.

Table 3: IR Spectroscopic Data (Predicted/Reported)

CompoundWavenumber (cm⁻¹)
This compound Data not available. A strong C=O stretch is expected around 1700-1720 cm⁻¹. An N-H stretch (if unsubstituted) would appear around 3300-3500 cm⁻¹.
1-Azaspiro[3.5]nonan-2-one Data not publicly available in detail. Commercial suppliers indicate availability.
Spiro[3.5]nonan-2-one A strong absorption band for the carbonyl group (C=O) is typically observed.[1]

Table 4: Mass Spectrometry Data (Predicted/Reported)

Compoundm/z
This compound Data not available. The molecular ion peak [M]⁺ would be expected at m/z 139.19.
1-Azaspiro[3.5]nonan-2-one The molecular ion peak [M]⁺ would be expected at m/z 139.19. Predicted collision cross section data is available.[2]
Spiro[3.5]nonan-2-one The molecular ion peak corresponds to the calculated mass, confirming the molecular formula.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR, the sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.[3] The solution is then transferred to an NMR tube.

  • Instrumentation: Spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 600 MHz for ¹H).[4]

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically performed to obtain singlets for each unique carbon atom. Key parameters are similar to ¹H NMR but often require a larger number of scans due to the lower natural abundance of ¹³C.[6]

Infrared (IR) Spectroscopy

  • Sample Preparation (Solid):

    • Thin Film: The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[7]

    • KBr Pellet: The sample is mixed with dry potassium bromide (KBr) powder and ground to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.[1]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8]

  • Data Acquisition: The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to specific functional groups.[8]

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 100 µg/mL).[9]

  • Ionization: The most common method for small organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[10] Electrospray Ionization (ESI) is another common technique, especially for more polar molecules.[11]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[11]

Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a novel spirocyclic compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc struct_elucid Structure Confirmation data_proc->struct_elucid comparison Comparison with Analogs struct_elucid->comparison

Experimental workflow for spectroscopic analysis.

References

Benchmarking the performance of 5-Azaspiro[3.5]nonan-2-one in specific assays

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Performance Data for 5-Azaspiro[3.5]nonan-2-one

A comprehensive review of scientific literature and public databases reveals a significant lack of specific experimental data on the performance of this compound in biological assays. As a result, a direct benchmarking comparison with alternative compounds is not possible at this time.

While the spirocyclic scaffold is of considerable interest in modern drug discovery due to its three-dimensional structure which can improve physicochemical properties, specific studies detailing the biological activity, potency, or mechanism of action for this compound are not publicly available.

This guide, therefore, provides a comparative overview of related azaspiro[3.5]nonane derivatives that have been evaluated in various assays. This information is intended to offer researchers and drug development professionals a broader context for the potential applications of the azaspiro[3.5]nonane scaffold and to provide general experimental frameworks that could be adapted for the evaluation of this compound, should it become available for testing.

Performance of Related Azaspiro[3.5]nonane Derivatives

To provide a useful benchmark for researchers interested in the azaspiro[3.5]nonane scaffold, this section summarizes the reported biological activities of various derivatives. The data is presented to highlight the potential of this chemical class in different therapeutic areas.

Antitumor Activity of 2,7-Diazaspiro[3.5]nonan-2-one Derivatives

A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of KRAS G12C, a key mutation in several cancers.[1][2] The performance of a lead compound from this series is summarized below.

Compound IDTargetAssayIC50Cell LineReference
7b KRAS G12CIn vitro inhibitory activityPotent (specific value not publicly disclosed)NCI-H1373[1]

Note: While the publication describes compound 7b as potent, the precise IC50 value is not provided in the abstract.

GPR119 Agonist Activity of 7-Azaspiro[3.5]nonane Derivatives

Novel 7-azaspiro[3.5]nonane derivatives have been synthesized and evaluated as agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3]

Compound IDTargetAssayEC50PK Profile (Rats)Reference
54g GPR119Agonist activityPotent (specific value not publicly disclosed)Desirable[3]

Note: The publication describes compound 54g as a potent agonist with a desirable pharmacokinetic profile, but specific quantitative data is not available in the abstract.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, this section provides generalized methodologies for assays commonly used to evaluate spirocyclic compounds, based on the available literature for related structures.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]

  • Cell Seeding: Plate cancer cells (e.g., HCT116, PC3, HL60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

KRAS G12C Inhibition Assay

This is a generalized workflow for evaluating inhibitors of the KRAS G12C mutant protein.[1][2]

  • Protein Expression and Purification: Express and purify the recombinant KRAS G12C protein.

  • Binding Assay: Use a biochemical assay, such as fluorescence polarization or surface plasmon resonance, to measure the binding affinity of the test compound to KRAS G12C.

  • Enzyme Activity Assay: Measure the effect of the compound on the GTPase activity of KRAS G12C.

  • Cell-Based Assay: Treat a cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H1373) with the test compound and measure the downstream signaling effects (e.g., phosphorylation of ERK).

  • Data Analysis: Determine the IC50 or Ki value for the compound's inhibitory activity.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a potential signaling pathway where an azaspiro[3.5]nonane derivative might be active.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives purification Purification & QC (HPLC, NMR, MS) synthesis->purification biochemical Biochemical Assays (e.g., Enzyme Inhibition) purification->biochemical Test Compounds cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling) biochemical->cell_based Lead Compounds pk_pd Pharmacokinetics & Pharmacodynamics cell_based->pk_pd Candidate Compounds efficacy Efficacy Studies (Animal Models) pk_pd->efficacy

A generalized workflow for the development of novel therapeutic compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., RTK) kras KRAS G12C receptor->kras Activates raf RAF kras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression compound Azaspiro[3.5]nonane Derivative compound->kras Inhibits

A hypothetical signaling pathway (RAS/MAPK) where an azaspiro[3.5]nonane derivative could act as an inhibitor.

References

Safety Operating Guide

Navigating the Disposal of 5-Azaspiro[3.5]nonan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 5-Azaspiro[3.5]nonan-2-one, a heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds indicate a consistent hazard profile.

Hazard Profile and Safety Precautions

Based on analogous spirocyclic compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these potential hazards, the following personal protective equipment (PPE) and handling precautions are mandatory:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

1. Waste Identification and Segregation:

  • Characterization: Treat this compound as a hazardous chemical waste.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials.

2. Containerization:

  • Primary Container: The original product container is ideal. If not available, use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[1]

  • Secondary Containment: Place the primary container in a larger, shatter-resistant secondary container to prevent spills.

3. Labeling:

  • Hazardous Waste Label: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound". Avoid abbreviations.[2]

    • The accumulation start date.

    • An indication of the hazards (e.g., "Irritant," "Toxic").

    • The name and contact information of the principal investigator or laboratory manager.[2]

4. Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

5. Disposal Request and Pickup:

  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for pickup.

  • Documentation: Complete any required waste disposal forms, providing an accurate description of the contents.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Materials identify->segregate containerize Place in a Labeled, Compatible Container segregate->containerize label_waste Affix 'Hazardous Waste' Label with Full Chemical Name containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request Request Waste Pickup from EHS store->request end End: Professional Waste Disposal request->end

Figure 1. Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or exposure:

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact EHS immediately.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.

Logical Relationship of Disposal Steps

The following diagram outlines the logical dependencies in the chemical waste disposal process.

A Waste Generation B Hazard Identification A->B is a prerequisite for C Proper Containerization and Labeling B->C informs D Safe Storage C->D enables E Compliant Disposal D->E leads to

Figure 2. Logical dependencies in waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 5-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Azaspiro[3.5]nonan-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols and information from the available Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment, is essential to minimize exposure and ensure a safe working environment.[1] The recommended PPE for handling this compound is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesWith side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile).
Body Protection Impervious ClothingLaboratory coat or other protective clothing.
Respiratory Suitable RespiratorRecommended when ventilation is inadequate or if dust/aerosols may be generated.

Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_ventilation Ensure Adequate Ventilation (e.g., Fume Hood) prep_ppe->prep_ventilation prep_materials Gather Handling & Spill Control Materials prep_ventilation->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve or Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces with Alcohol handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of Contaminated Materials as Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe emergency_spill Accidental Spill spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_absorb Absorb with Inert Material spill_dispose Dispose as Chemical Waste emergency_exposure Personal Exposure exposure_skin Skin Contact: Rinse with Water emergency_exposure->exposure_skin exposure_eye Eye Contact: Flush with Water emergency_exposure->exposure_eye exposure_inhalation Inhalation: Move to Fresh Air emergency_exposure->exposure_inhalation spill_evacuate->spill_absorb spill_absorb->spill_dispose

Standard workflow for handling and disposal of this compound.

Experimental Protocols

General Handling Procedures:

  • Preparation: Before handling the compound, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment, including spill cleanup materials, readily accessible.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a lab coat, and nitrile gloves. If there is a risk of generating dust or aerosols, a respirator should be used.

  • Weighing and Transfer: When weighing the solid compound, do so in a well-ventilated area to avoid inhalation of any fine particulates. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material and avoid direct contact.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and keep it away from drains or water courses.[1]

  • Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.[1] For solid spills, carefully sweep or scoop up the material.

  • Cleanup: Decontaminate the spill area and any contaminated surfaces by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials, including the absorbent, into a suitable, labeled container for chemical waste disposal according to institutional and local regulations.[1]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and disposable PPE, should be collected in a designated and properly labeled hazardous waste container. The disposal of this chemical waste must be conducted in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.